KU-57788
Description
Properties
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMULYFATHSZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462509 | |
| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503468-95-9 | |
| Record name | NU-7441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NU-7441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KU-57788: A Technical Guide to its Mechanism of Action as a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document provides an in-depth technical overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This compound functions as an ATP-competitive inhibitor of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By inhibiting DNA-PK, this compound effectively blocks this repair mechanism, leading to the persistence of DNA damage. This sensitizes cancer cells to DNA-damaging agents such as ionizing radiation and various chemotherapeutics, making it a promising agent for combination therapies. Furthermore, the inhibition of NHEJ by this compound has been shown to increase the frequency of homology-directed recombination (HDR), a less error-prone DNA repair pathway, which has implications for genome editing technologies.
Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
This compound is a small molecule inhibitor that targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It acts by competing with ATP for the kinase domain of the enzyme.[1] DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.
The inhibition of DNA-PK by this compound leads to several downstream cellular effects:
-
Inhibition of NHEJ: By blocking DNA-PK activity, this compound prevents the successful repair of DSBs through the NHEJ pathway.[2][3] This results in the accumulation of unrepaired DNA damage.
-
Increased Homology-Directed Recombination (HDR): The suppression of the NHEJ pathway by this compound leads to an increased rate of DNA repair through the alternative HDR pathway.[3][4] This has been leveraged to enhance the efficiency of CRISPR/Cas9-mediated genome editing.[3][5]
-
Radiosensitization and Chemosensitization: The persistence of DSBs due to NHEJ inhibition significantly enhances the cytotoxicity of ionizing radiation and chemotherapeutic agents that induce DNA damage, such as doxorubicin and etoposide.[1][4]
-
Cell Cycle Arrest: Treatment with this compound, particularly in combination with DNA-damaging agents, can lead to cell cycle arrest, most notably at the G2/M phase.[1][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro and cell-free assays.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target | IC50 | Ki | Assay Type |
| DNA-PK | 13 nM[5], 14 nM[2][3][4] | 0.65 nM[6] | Cell-free |
| mTOR | 1.7 µM[2][3][4] | - | Cell-free |
| PI3K | 5.0 µM[2][3][4] | - | Cell-free |
| BRD4 | 1.0 µM[5] | - | Not Specified |
| BRDT | 3.5 µM[5] | - | Not Specified |
| ATM | >100 µM[3] | - | Cell-free |
| ATR | >100 µM[3] | - | Cell-free |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Effect | Concentration(s) |
| SW620, LoVo | Clonogenic Assay | Radiosensitization | 0.5 µM, 1.0 µM[4] |
| H1299 | Cell Cycle Analysis, DNA Fragmentation | G2/M arrest, increased DNA fragmentation | 0.3 µM[5] |
| HepG2 | Growth Inhibition | Dose- and time-dependent growth inhibition | 0.5 µM to 10 µM[2][5] |
| HCT116 | Cell Viability | Dose-dependent decrease in cell survival | 0.125 µM, 0.250 µM, 0.500 µM[7] |
| NCI-H1770 | Growth Inhibition | IC50 = 0.02143 µM | Not Specified[4] |
| A172 | Growth Inhibition | IC50 = 0.15316 µM | Not Specified[4] |
| NCI-H526 | Growth Inhibition | IC50 = 0.28407 µM | Not Specified[4] |
Experimental Protocols
Clonogenic Survival Assay for Radiosensitization
This protocol is used to assess the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Methodology:
-
Cell Seeding: Plate cells (e.g., SW620, LoVo) in six-well plates or 6-cm dishes and allow them to attach overnight.[4]
-
Drug Treatment: Add this compound to the culture medium at desired concentrations (e.g., 0.5 µM or 1.0 µM) one hour prior to irradiation.[4]
-
Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., X-rays).[4]
-
Incubation: Incubate the cells with this compound for a further 16 hours post-irradiation.[4]
-
Colony Formation: Harvest the cells by trypsinization, count them, and seed a known number into 10-cm diameter Petri dishes in drug-free medium.[4]
-
Staining and Counting: After 10 to 14 days, stain the resulting colonies with crystal violet and count them using an automated colony counter.[4]
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition. The Survival Reduction Factor (SRF) can be calculated as the surviving fraction of cells in the absence of this compound divided by the surviving fraction in the presence of this compound for a given radiation dose.[4]
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 4,000 cells per well and allow them to attach for 24 hours.[5][7]
-
Drug Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the culture media.[5]
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 12, 24, or 48 hours).[5][7]
-
Reagent Addition: Add a cell proliferation reagent such as CCK-8 or WST-1 (10% of the culture volume) to each well.[5][7]
-
Final Incubation: Incubate the plate for an additional 2 hours.[5]
-
Measurement: Measure the absorbance (OD450) using a spectrometer.[5]
-
Data Analysis: Analyze the results to determine the effect on cell growth and viability relative to untreated control cells.
Western Blotting for DNA Damage and Repair Proteins
This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the DNA damage response pathway.
Methodology:
-
Cell Treatment: Treat cells with this compound and/or a DNA-damaging agent (e.g., doxorubicin, ionizing radiation).[4]
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins such as p-DNA-PKcs, DNA-PKcs, p-ATM, ATM, γH2AX, and others.[4]
-
Secondary Antibody and Detection: Incubate with a secondary antibody and use a detection reagent to visualize the protein bands.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the NHEJ pathway.
Experimental Workflow Diagram
Caption: Workflow for a clonogenic survival assay.
Logical Relationship Diagram
References
KU-57788: A Technical Guide to a Potent DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). As a key player in the non-homologous end joining (NHEJ) pathway, DNA-PK is crucial for the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Inhibition of DNA-PK represents a promising therapeutic strategy, particularly in oncology, to enhance the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Concepts: Mechanism of Action and Rationale for Use
This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of downstream targets, effectively halting the NHEJ repair cascade. This leads to the accumulation of unrepaired DSBs, ultimately triggering cell cycle arrest and apoptosis. The primary rationale for its use in cancer therapy is to potentiate the effects of treatments that induce DSBs, thereby overcoming intrinsic or acquired resistance in tumor cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in preclinical models.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| DNA-PK | 14 |
| mTOR | 1,700 |
| PI3K | 5,000 |
Table 2: Chemosensitization Effects of this compound in SW620 Human Colon Cancer Cells
| Chemotherapeutic Agent (Concentration) | Dose Modification Ratio (DMR) with 1 µM this compound |
| Etoposide (1 µM) | 5.0 |
| Doxorubicin (100 nM) | 2.3 |
Table 3: Radiosensitization Effects of this compound
| Cell Line | Radiation Dose (Gy) | Sensitization Enhancement Ratio (SER) / Dose Modification Ratio (DMR) with this compound |
| SW620 (Human Colon) | 5 | 7.3 (DMR) |
| LoVo (Human Colon) | 5 | 5.5 (DMR) |
| A549 (Human Lung) | 2 | 1.77 (SER) |
| H1299 (Human Lung) | 2 | 1.94 (SER) |
Table 4: In Vivo Efficacy of this compound in a SW620 Human Colon Cancer Xenograft Model
| Treatment Group | Tumor Growth Delay (Days to RTV4*) | Enhancement of Etoposide Efficacy |
| Etoposide (10 mg/kg i.p. daily x5) | 8 | - |
| Etoposide + this compound (10 mg/kg i.p. daily x 5) | 11 | 60% |
*RTV4: Relative tumor volume of 4 times the initial volume.
Signaling Pathways and Experimental Workflows
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The diagram below illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks. This compound inhibits the kinase activity of DNA-PKcs, a critical step in this process.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound as a sensitizing agent.
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate cells in 6-well plates at densities determined empirically for each cell line to yield 50-150 colonies per well in the control group. Allow cells to attach overnight.
-
Treatment: Treat cells with this compound (e.g., 1 µM) for 1-2 hours before adding the DNA-damaging agent (e.g., ionizing radiation or chemotherapeutic).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The sensitization enhancement ratio can be calculated by dividing the dose of radiation required to achieve a certain level of cell kill (e.g., 90%) in the absence of the drug by the dose required in the presence of the drug.
Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol is used to determine the inhibition of DNA-PKcs autophosphorylation.
-
Cell Treatment and Lysis: Treat cells with this compound and/or a DNA-damaging agent. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells as required. Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
γH2AX Foci Formation Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. Follow with incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in this compound-treated cells indicates inhibition of DNA repair.
Conclusion
This compound is a powerful research tool and a promising therapeutic agent for enhancing the efficacy of DNA-damaging cancer therapies. Its high potency and selectivity for DNA-PK make it an ideal candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively evaluate and utilize this inhibitor in their studies.
KU-57788: A Potent Inhibitor of Non-Homologous End Joining
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the high-fidelity homologous recombination (HR) and the faster but more error-prone non-homologous end joining (NHEJ). The choice between these pathways is critical for maintaining genomic integrity. The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells, particularly in the G0/G1 phases of the cell cycle. A key regulator of NHEJ is the DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase that is rapidly recruited to DSB sites. KU-57788, also known as NU7441, has emerged as a highly potent and selective inhibitor of DNA-PK, making it a valuable tool for studying the intricacies of NHEJ and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive technical overview of the role of this compound in the inhibition of NHEJ, including its mechanism of action, quantitative effects, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs)[1][2]. DNA-PKcs is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The catalytic activity of DNA-PK is essential for the progression of the NHEJ pathway. Upon recruitment to a DSB by the Ku70/Ku80 heterodimer, DNA-PKcs phosphorylates itself and other downstream targets, facilitating the processing and ligation of the broken DNA ends.
By binding to the ATP-binding pocket of DNA-PKcs, this compound prevents the phosphorylation of key substrates, effectively halting the NHEJ cascade. This inhibition leads to a reduction in the frequency of NHEJ-mediated repair. Consequently, the cell is more likely to utilize the alternative HR pathway for DSB repair, a process that is generally more active in the S and G2 phases of the cell cycle[1][2]. The inhibition of DNA-PKcs by this compound also prevents the autophosphorylation of DNA-PKcs at several key sites, including the ABCDE and PQR clusters, which are crucial for regulating its activity and dissociation from DNA[3][4].
Quantitative Effects of this compound
The potency and selectivity of this compound have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data regarding the activity of this compound.
| Target | IC50 (nM) | Reference(s) |
| DNA-PK | 14 | [2][5] |
| mTOR | 1,700 | [2] |
| PI3K | 5,000 | [2] |
| ATM | >100,000 | [2] |
| ATR | >100,000 | [2] |
| BRD4 | 1,000 | |
| BRDT | 3,500 |
| Cellular Effect | Observation | Reference(s) |
| NHEJ Frequency | ~2-fold decrease in NHEJ-mediated repair events | [2] |
| HDR Frequency | 3- to 4-fold increase in HDR efficiency | [2] |
| Radiosensitization (Dose Enhancement Ratio) | 4- to 12-fold increase in sensitivity to ionizing radiation | [6] |
| Chemosensitization (Doxorubicin) | 3- to 13-fold increase in sensitivity | |
| Cell Cycle Arrest (after DNA damage) | Increased accumulation of cells in the G2/M phase | [6] |
Signaling Pathways and Experimental Workflows
Non-Homologous End Joining Pathway and Inhibition by this compound
The following diagram illustrates the canonical NHEJ pathway and the point of intervention by this compound.
Caption: The NHEJ pathway initiated by a DNA double-strand break and the inhibitory action of this compound on DNA-PKcs.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound on NHEJ and cell survival.
Caption: A generalized experimental workflow for characterizing the effects of this compound on NHEJ and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in NHEJ.
In Vitro NHEJ Assay using Plasmid DNA and Nuclear Extracts
This assay measures the ability of nuclear extracts to ligate a linearized plasmid DNA, and the inhibitory effect of this compound on this process.
1. Preparation of Nuclear Extracts:
-
Grow HeLa or other suitable cells to a high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) and stir gently on ice.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
-
Dialyze the nuclear extract against a low-salt buffer (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT).
-
Determine the protein concentration using a Bradford assay.
2. In Vitro End-Joining Reaction:
-
Prepare the reaction mixture in a final volume of 20-50 µL.
-
Reaction Buffer Composition: 20 mM HEPES-KOH (pH 7.5), 80 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT, 50 µM dNTPs.
-
Add linearized plasmid DNA (e.g., 100 ng of pBluescript linearized with a restriction enzyme).
-
Add nuclear extract (e.g., 5-10 µg).
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the reaction at 25-37°C for 1-4 hours.
-
Stop the reaction by adding a stop solution (e.g., EDTA and SDS) and treating with Proteinase K.
3. Product Analysis:
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Gold).
-
Visualize the DNA bands under UV light. The formation of dimers, trimers, and higher-order multimers of the linearized plasmid indicates successful end-joining.
-
Quantify the band intensities to determine the percentage of end-joining inhibition by this compound.
GFP-Based Cellular NHEJ Reporter Assay
This assay utilizes a reporter plasmid that expresses Green Fluorescent Protein (GFP) only upon successful NHEJ-mediated repair of a site-specific DSB.
1. Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., U2OS or HEK293T) in a multi-well plate.
-
Co-transfect the cells with:
-
An NHEJ reporter plasmid (e.g., pEJ-GFP, which contains a GFP coding sequence separated by an intron containing a recognition site for the I-SceI endonuclease).
-
An I-SceI expression plasmid (to induce the DSB).
-
A plasmid expressing a different fluorescent protein (e.g., mCherry or DsRed) as a transfection control.
-
-
Include a condition with this compound at the desired concentration (and a DMSO control).
2. Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells by trypsinization.
-
Analyze the cells by flow cytometry.
3. Data Interpretation:
-
Gate on the population of cells successfully transfected (i.e., expressing the control fluorescent protein).
-
Within this population, quantify the percentage of GFP-positive cells.
-
The ratio of GFP-positive cells to the total number of transfected cells represents the NHEJ efficiency.
-
Compare the NHEJ efficiency in the presence and absence of this compound to determine the percentage of inhibition.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a DNA damaging agent and this compound.
1. Cell Seeding and Treatment:
-
Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for individual colony formation.
-
Allow the cells to attach overnight.
-
Treat the cells with varying doses of a DNA damaging agent (e.g., ionizing radiation) with or without a fixed concentration of this compound.
2. Colony Formation:
-
Incubate the plates for 10-14 days in a humidified incubator to allow for colony growth.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
3. Data Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) for each condition: (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: PE of treated cells / PE of untreated control cells.
-
Plot the surviving fraction as a function of the DNA damaging agent dose on a log scale.
-
The Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound[7].
Immunofluorescence for γH2AX and 53BP1 Foci
This method visualizes the formation and resolution of DNA damage foci, which are markers for DSBs.
1. Cell Preparation and Treatment:
-
Grow cells on coverslips.
-
Treat the cells with a DNA damaging agent ± this compound.
-
Fix the cells at various time points after treatment with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
2. Antibody Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBST).
-
Incubate with primary antibodies against γH2AX (phosphorylated H2AX at Ser139) and/or 53BP1 overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently-labeled secondary antibodies.
-
Wash with PBST.
-
Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
3. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software.
-
The persistence of γH2AX and 53BP1 foci at later time points in this compound-treated cells indicates impaired DNA repair.
Western Blotting for Phospho-DNA-PKcs (Ser2056)
This technique detects the autophosphorylation of DNA-PKcs, a key indicator of its activation, and its inhibition by this compound.
1. Sample Preparation:
-
Treat cells with a DNA damaging agent ± this compound.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
2. SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated DNA-PKcs at Serine 2056.
-
Incubate with a primary antibody for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Wash with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs. A decrease in the p-DNA-PKcs/total DNA-PKcs ratio in the presence of this compound indicates inhibition of DNA-PK activity.
Conclusion
This compound is a powerful and specific inhibitor of the non-homologous end joining pathway, acting through the direct, ATP-competitive inhibition of DNA-PKcs. Its ability to suppress NHEJ and consequently promote HDR makes it an invaluable research tool for dissecting the mechanisms of DNA double-strand break repair. Furthermore, its capacity to sensitize cancer cells to DNA damaging agents highlights its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of this compound and to explore its full potential in both basic science and clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. trans Autophosphorylation at DNA-Dependent Protein Kinase's Two Major Autophosphorylation Site Clusters Facilitates End Processing but Not End Joining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophosphorylation of DNA-Dependent Protein Kinase Regulates DNA End Processing and May Also Alter Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to KU-57788: A Potent Inhibitor of DNA Double-Strand Break Repair
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of KU-57788 (also known as NU7441), a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). It details the molecule's mechanism of action in the context of DNA double-strand break (DSB) repair, summarizing its biochemical potency and cellular effects. This document includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a critical resource for professionals in oncology research and drug development.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage.[1] Eukaryotic cells have evolved two primary pathways to repair these lesions: the high-fidelity Homologous Recombination (HR) pathway and the faster but more error-prone Non-Homologous End Joining (NHEJ) pathway.[1][2] The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the NHEJ pathway, making it an attractive target for cancer therapy.[1][3] Many cancer cells rely heavily on NHEJ for survival, and inhibiting this pathway can enhance the efficacy of DNA-damaging agents like radiotherapy and chemotherapy.[1]
This compound (NU7441) is a small molecule inhibitor that demonstrates high potency and selectivity for DNA-PK.[4][5] It functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs), effectively blocking the NHEJ repair pathway.[3][6][7] This guide explores the biochemical and cellular pharmacology of this compound, its impact on DNA repair, and its potential as a chemo- and radio-sensitizing agent.
Mechanism of Action
The choice between NHEJ and HR for repairing a DSB is a critical determinant of cell fate. NHEJ is active throughout the cell cycle and directly ligates broken DNA ends, a process initiated by the binding of the Ku70/80 heterodimer to the DNA break.[8][9] This complex then recruits and activates DNA-PKcs.[1][9] The kinase activity of DNA-PKcs is essential for the subsequent processing and ligation steps that complete the repair.[9]
This compound specifically targets the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation of downstream targets and halting the NHEJ process.[6][7] This forces the cell to rely on other repair mechanisms, such as HR.[10][11] By inhibiting NHEJ, this compound leads to the persistence of unresolved DSBs, particularly in cancer cells treated with DNA-damaging agents, ultimately triggering cell cycle arrest and apoptosis.[1][10]
Quantitative Data: Potency and Selectivity
This compound is a highly selective inhibitor of DNA-PK. Its potency against other members of the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR, is significantly lower. This selectivity minimizes off-target effects and underscores its utility as a specific tool for studying the NHEJ pathway.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 Value | Reference(s) |
|---|---|---|
| DNA-PK | 14 nM | [4][6][10][11][12][13] |
| mTOR | 1.7 µM | [4][6][10][12][13][14] |
| PI3K | 5.0 µM | [4][6][10][12][13][14] |
| ATM | >100 µM | [4][6][7] |
The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its ability to inhibit cell growth and, more significantly, to sensitize them to radiation.
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| NCI-H1770 | Growth Inhibition | IC50 | 0.021 µM | [10] |
| A172 | Growth Inhibition | IC50 | 0.153 µM | [10] |
| NCI-H526 | Growth Inhibition | IC50 | 0.284 µM | [10] |
| HepG2 | Growth Inhibition | Dose-dependent | 0.5 - 10 µM | [12][14][15] |
| LoVo, SW620 | Radiosensitization | Dose Modification | Potentiates IR | [1][4] |
| HNSCC lines | Radiosensitization | Clonogenic Survival | Increased sensitivity |[2] |
Cellular Effects and Preclinical Applications
The inhibition of DNA-PK by this compound triggers a cascade of cellular events that are particularly detrimental to cancer cells undergoing DNA damage.
-
Inhibition of DSB Repair: The most direct effect is the inhibition of NHEJ, which leads to a dose-dependent increase in the persistence of γH2AX foci, a key marker of DNA DSBs, following treatment with ionizing radiation (IR) or chemotherapeutics like doxorubicin.[1][10]
-
Cell Cycle Arrest: By preventing the repair of DSBs, this compound causes a significant accumulation of cells in the G2/M phase of the cell cycle, a common response to unresolved DNA damage.[1][10][15]
-
Sensitization to DNA-Damaging Agents: The primary therapeutic potential of this compound lies in its ability to sensitize cancer cells to DNA-damaging treatments. It significantly enhances the cytotoxicity of ionizing radiation and etoposide in human colon cancer cell lines and potentiates the anti-tumor effects of etoposide in in-vivo xenograft models.[4][7] This synergy allows for lower doses of radiation or chemotherapy to achieve the same therapeutic effect, potentially reducing toxicity to normal tissues.
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the effects of DNA repair inhibitors. The following are detailed protocols for common assays used to characterize this compound.
Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for measuring the effect of an agent on cell reproductive integrity after radiation.
-
Cell Plating: Seed cells (e.g., SW620, LoVo) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Add this compound (dissolved in DMSO and diluted in media) to the cells at a final, non-toxic concentration (e.g., 0.5 µM or 1.0 µM) one hour prior to irradiation.[10] Include a vehicle-only (DMSO) control.
-
Irradiation: Expose the plates to varying doses of X-ray or γ-irradiation (e.g., 0, 2, 4, 6, 8 Gy).[8][10]
-
Incubation: Incubate the cells in the presence of this compound for an additional 16 hours post-irradiation.[10]
-
Re-seeding for Colony Formation: Wash the cells with PBS, trypsinize, count, and re-seed known numbers of cells (from 100 to 100,000 per dish) into 10-cm dishes containing drug-free medium.[10]
-
Colony Growth: Incubate the dishes for 10-14 days until visible colonies form.[10]
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.[10]
-
Data Analysis: Calculate the surviving fraction (SF) at each dose and plot the survival curves. The dose enhancement factor (DEF) can be calculated to quantify the degree of radiosensitization.
Cell Viability (CCK-8) Assay
This assay measures cell proliferation and metabolic activity to determine the cytotoxic effect of the inhibitor.
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 4,000 cells per well and allow them to attach for 24 hours.[14][15]
-
Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) to the culture media.[14][15]
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[14][15]
-
Final Incubation: Incubate the plate for 2 hours at 37°C.[14][15]
-
Measurement: Measure the absorbance (OD) at 450 nm using a microplate reader.[14][15] The OD value is proportional to the number of viable cells.
Western Blot for DNA-PKcs Autophosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on its target in cells.
-
Cell Treatment: Treat cells with a DNA-damaging agent (e.g., 10 Gy IR) with or without pre-treatment (1 hour) with this compound.
-
Lysis: Harvest cells at a specified time point post-treatment (e.g., 1 hour) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated DNA-PKcs (e.g., p-DNA-PKcs S2056).[10][12] Subsequently, probe for total DNA-PKcs and a loading control (e.g., β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-DNA-PKcs signal relative to total DNA-PKcs indicates successful target inhibition.
Conclusion
This compound is a powerful and selective research tool for interrogating the Non-Homologous End Joining pathway. Its ability to inhibit DNA-PK leads to the persistence of DNA double-strand breaks, G2/M cell cycle arrest, and a significant sensitization of cancer cells to radiation and certain chemotherapies. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to effectively utilize this compound in preclinical studies, furthering our understanding of DNA repair and advancing the development of novel anti-cancer strategies.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Inhibition of key DNA double strand break repair protein kinases enhances radiosensitivity of head and neck cancer cells to X-ray and proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. jk-sci.com [jk-sci.com]
- 7. apexbt.com [apexbt.com]
- 8. Targeting DNA double strand break repair with hyperthermia and DNA-PKcs inhibition to enhance the effect of radiation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Impact of KU-57788 on Homology-Directed Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of genome editing, the precise introduction of genetic material through homology-directed repair (HDR) is often hampered by the cell's more efficient, yet error-prone, non-homologous end joining (NHEJ) pathway.[1] The competition between these two major DNA double-strand break (DSB) repair mechanisms presents a significant challenge for therapeutic applications and basic research. A key strategy to enhance the efficiency of HDR is the targeted inhibition of the NHEJ pathway. This technical guide provides an in-depth analysis of KU-57788 (also known as NU7441), a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical component of the NHEJ machinery. By inhibiting DNA-PKcs, this compound effectively shifts the balance of DSB repair towards the HDR pathway, thereby increasing the frequency of precise gene editing events.
Mechanism of Action: Inhibiting NHEJ to Promote HDR
Following a DNA double-strand break, the cell primarily employs two repair pathways: NHEJ and HDR. NHEJ directly ligates the broken ends of the DNA, a rapid process that often results in small insertions or deletions (indels).[2] In contrast, HDR utilizes a homologous template to accurately repair the break, allowing for the precise insertion of new genetic information.
The NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the DNA ends, which then recruits and activates DNA-PKcs.[3] DNA-PKcs, a serine/threonine protein kinase, plays a crucial role in the subsequent steps of NHEJ, including the processing of DNA ends and the recruitment of other repair factors.
This compound is a small molecule inhibitor that competitively targets the ATP-binding site of DNA-PKcs, thereby blocking its kinase activity.[4] By inhibiting DNA-PKcs, this compound effectively stalls the NHEJ pathway at an early stage. This inhibition creates a larger window of opportunity for the HDR pathway, which is predominantly active in the S and G2 phases of the cell cycle, to engage with the DSB and utilize a provided donor template for high-fidelity repair.[5] The net effect is a significant increase in the frequency of desired HDR-mediated genome editing events and a concurrent decrease in the rate of inaccurate NHEJ-mediated repairs.
Quantitative Impact of this compound on HDR and NHEJ
The efficacy of this compound in modulating DNA repair outcomes has been quantified in various studies. The following tables summarize the key findings, providing a clear comparison of its effects across different experimental setups.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (DNA-PK) | 14 nM | Cell-free assay | [6] |
| IC50 (mTOR) | 1.7 µM | Cell-free assay | [6] |
| IC50 (PI3K) | 5 µM | Cell-free assay | [6] |
| Cell Line | Experimental Target | This compound Concentration | Fold Increase in HDR | Fold Decrease in NHEJ | Reference |
| 293/TLR | TLR Reporter | 2.0 µM | ~2-fold | ~0.6-fold (40% decrease) | [5] |
| 293/TLR | TLR Reporter | 250 nM (KU-0060648) | ~2-fold | ~0.6-fold (40% decrease) | [5] |
| 293/TLR | Endogenous Locus (oligo donor) | 2.0 µM | ~3 to 4-fold | ~2-fold | [4] |
| Arf-/- MEFs | p53 locus | 2.0 µM | ~3-fold | Not Quantified | [5] |
| HeLa-eGFPd2 | eGFP Reporter | Not specified | >10-fold | Not Quantified | [7] |
Experimental Protocols
This section details the methodologies employed in key experiments to assess the impact of this compound on HDR and NHEJ. The protocols are based on the work of Robert et al. (2015).[5]
Cell Culture and Reagents
-
Cell Lines: 293/TLR (HEK293 cells stably expressing the Traffic Light Reporter) and Arf-/- mouse embryonic fibroblasts (MEFs).
-
Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
This compound (NU7441): Dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.
Traffic Light Reporter (TLR) Assay for HDR and NHEJ Quantification
The Traffic Light Reporter system is a powerful tool for simultaneously measuring the frequencies of HDR and NHEJ.[2] The reporter consists of a mutated GFP gene (eGFP) that can be repaired by HDR using a co-transfected donor template, leading to green fluorescence. A frameshift mutation in the reporter means that NHEJ-mediated repair has a one-in-three chance of restoring the reading frame of a downstream mCherry fluorescent protein, resulting in red fluorescence.
Protocol:
-
Cell Seeding: Plate 293/TLR cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a plasmid expressing Cas9 and a single guide RNA (sgRNA) targeting the reporter locus, and a donor template for HDR. A common transfection reagent is Lipofectamine 2000, used according to the manufacturer's instructions.
-
This compound Treatment: 16 hours post-transfection, add this compound to the culture medium at the desired final concentration (e.g., a dose-response from 0.1 µM to 5 µM). A DMSO-only control should be included.
-
Incubation: Incubate the cells for 5 days to allow for gene editing and expression of fluorescent reporters.
-
Flow Cytometry Analysis: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in FACS buffer. Analyze the percentage of GFP-positive (HDR) and mCherry-positive (NHEJ) cells using a flow cytometer.
Analysis of HDR at an Endogenous Locus (p53 gene)
Protocol:
-
Cell Seeding and Transfection: Seed Arf-/- MEFs and transfect with plasmids expressing Cas9, an sgRNA targeting the p53 locus, and a single-stranded oligonucleotide donor (ssODN) containing the desired sequence modification.
-
This compound Treatment: 16 hours post-transfection, add 2 µM this compound or DMSO to the medium.
-
Genomic DNA Extraction: After 48 hours of drug treatment, harvest the cells and extract genomic DNA.
-
PCR Amplification and Sequencing: Amplify the targeted region of the p53 gene using PCR. The resulting amplicons are then subjected to deep sequencing to quantify the percentage of reads that correspond to precise integration of the ssODN sequence (HDR) versus those with indels (NHEJ).
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: DNA DSB Repair Pathways and the Action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Tracking genome engineering outcome at individual DNA breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
KU-57788: A Potent and Selective Inhibitor of DNA-PK
An In-depth Technical Guide on the Selectivity of KU-57788 for DNA-PK over ATM and ATR
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount. This guide provides a detailed analysis of this compound (also known as NU7441), a potent ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), and its selectivity against the related PI3K-like kinases (PIKKs), ATM and ATR.
Core Selectivity Profile
This compound exhibits remarkable selectivity for DNA-PK over other key players in the DNA damage response (DDR) pathway, namely ATM and ATR. This high degree of selectivity makes it an invaluable tool for dissecting the specific roles of DNA-PK in cellular processes such as non-homologous end joining (NHEJ) and as a potential therapeutic agent.
Quantitative Inhibition Data
The inhibitory potency of this compound against DNA-PK, ATM, and ATR, as well as other related kinases, has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (in cell-free assays) | Reference(s) |
| DNA-PK | 13-14 nM | [1][2][3][4] |
| ATM | >100 µM | [1][4] |
| ATR | >100 µM | [1][4] |
| mTOR | 1.7 µM | [2][3][5] |
| PI3K | 5.0 µM | [2][3][5] |
As the data clearly indicates, this compound is several orders of magnitude more potent against DNA-PK than against ATM and ATR, where minimal inhibition is observed even at high micromolar concentrations[1][4]. This exceptional selectivity is a key attribute of this compound.
Experimental Protocols
The determination of kinase inhibition and cellular effects of this compound involves a range of established methodologies. Below are detailed protocols for key experiments.
In Vitro DNA-PK Kinase Assay (IC50 Determination)
This protocol outlines a typical approach to determine the IC50 of an inhibitor against DNA-PK in a cell-free system.
Materials:
-
Recombinant human DNA-PK enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from p53)
-
Calf thymus DNA (to activate DNA-PK)
-
ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM DTT)
-
This compound (serial dilutions)
-
Streptavidin-coated plates or beads
-
Phosphorimager or appropriate detection system for non-radioactive methods
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase assay buffer, DNA-PK enzyme, calf thymus DNA, and the biotinylated peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells, e.g., <1%). Include a no-inhibitor control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation:
-
Radioactive Method: If using [γ-³²P]ATP, capture the biotinylated peptide on a streptavidin-coated plate, wash away unincorporated ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
Non-Radioactive Method: Use a phosphospecific antibody that recognizes the phosphorylated substrate. The signal can be detected using a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent readout.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for DNA Damage Response: Western Blotting for Phosphorylated Proteins
This method assesses the ability of this compound to inhibit DNA-PK activity within a cellular context by measuring the phosphorylation of its downstream targets.
Materials:
-
Human cell line (e.g., HeLa, SW620, LoVo)[1]
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Ionizing Radiation (IR) or Doxorubicin)[5]
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-DNA-PKcs (Ser2056)
-
Total DNA-PKcs
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-ATR (Ser428)
-
Total ATR
-
γH2AX (Phospho-H2AX Ser139)
-
Loading control (e.g., β-actin or GAPDH)
-
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 2-10 Gy of IR or a specific concentration of doxorubicin).
-
Post-Damage Incubation: Incubate the cells for a defined period (e.g., 1-16 hours) to allow for the activation of DNA damage signaling pathways[5].
-
Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Signaling Pathways and Mechanism of Action
DNA-PK, ATM, and ATR are central kinases in the DNA damage response (DDR). They are activated by different types of DNA lesions and initiate distinct but overlapping signaling cascades to coordinate cell cycle arrest, DNA repair, and apoptosis.
DNA Damage Response Pathways
Caption: Overview of the DNA Damage Response pathways highlighting the roles of DNA-PK, ATM, and ATR.
This compound specifically targets the DNA-PK-dependent NHEJ pathway. By inhibiting DNA-PK, this compound prevents the repair of double-strand breaks via this pathway, which can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other repair pathways like homologous recombination (HR)[3][5].
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of an inhibitor like this compound involves a multi-step approach, from initial biochemical screening to cellular validation.
References
Unveiling the Off-Target Profile of KU-57788: A Technical Guide to its Effects on mTOR and PI3K Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-57788, also known as NU7441, is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of approximately 14 nM in cell-free assays.[1][2][3][4][5] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Due to its role in DNA repair, inhibitors of DNA-PK like this compound have been investigated as potential sensitizers to radiotherapy and chemotherapy in cancer treatment. However, a comprehensive understanding of any potential off-target effects is paramount for its clinical development and for the accurate interpretation of experimental results. This technical guide provides an in-depth analysis of the off-target effects of this compound on two key signaling kinases: the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K).
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against its primary target, DNA-PK, and its off-targets, mTOR and PI3K, has been quantified in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's potency against each kinase.
| Target Kinase | IC50 (µM) |
| DNA-PK | 0.014[1][2][3][4][5] |
| mTOR | 1.7[2][3][4][5] |
| PI3K | 5.0[2][3][4] |
Table 1: Inhibitory Potency of this compound against DNA-PK, mTOR, and PI3K. Data is derived from cell-free kinase assays.
Signaling Pathway Overview
To understand the implications of this compound's off-target effects, it is essential to visualize the signaling pathways in which these kinases operate. The following diagrams, generated using the DOT language, illustrate the ATM, PI3K/Akt, and mTOR signaling cascades and their intricate crosstalk.
Figure 1: ATM, PI3K/Akt, and mTOR Signaling Pathways and Crosstalk. This diagram illustrates the key components and interactions of the ATM, PI3K/Akt, and mTOR signaling pathways, highlighting the inhibitory points of this compound.
Experimental Protocols
To facilitate the replication and further investigation of this compound's off-target effects, detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (for IC50 Determination)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific kinase. The original identification of NU7441 (this compound) was performed by screening chromenone libraries against DNA-PK.[1]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of mTOR and PI3K in a cell-free system.
Materials:
-
Recombinant human mTOR or PI3K enzyme
-
Kinase-specific substrate (e.g., PHAS-I for mTOR, PIP2 for PI3K)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase reaction buffer (specific composition depends on the kinase)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive assays
-
Phosphocellulose paper or other capture membrane
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Experimental Workflow for a Biochemical Kinase Assay. This diagram outlines the key steps involved in determining the IC50 of a kinase inhibitor.
Western Blot Analysis of mTOR and PI3K Signaling in Cells
This protocol describes how to assess the impact of this compound on the phosphorylation status of key downstream effectors of the mTOR and PI3K pathways in a cellular context. Evidence suggests that this compound's effect on the phosphorylation of mTOR (Ser2448), S6K (Thr389), and Akt has been evaluated using Western blotting.[2]
Objective: To determine if this compound inhibits the mTOR and PI3K signaling pathways in cultured cells by measuring the phosphorylation of downstream targets.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active PI3K/mTOR signaling)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Figure 3: Experimental Workflow for Western Blot Analysis. This flowchart details the procedure for assessing the impact of this compound on cellular signaling pathways.
Conclusion
The data presented in this technical guide demonstrate that while this compound is a highly potent inhibitor of its primary target, DNA-PK, it also exhibits off-target inhibitory activity against mTOR and PI3K at micromolar concentrations. The IC50 values for mTOR and PI3K are approximately 120-fold and 350-fold higher, respectively, than for DNA-PK. Researchers utilizing this compound should be cognizant of these off-target effects, particularly when using the compound at concentrations exceeding 1 µM in cellular assays. The provided experimental protocols and workflow diagrams serve as a valuable resource for the scientific community to further investigate and validate these findings. A thorough understanding of the complete pharmacological profile of this compound is crucial for its continued development as a therapeutic agent and its application as a chemical probe in biological research.
References
- 1. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
KU-57788: A Technical Guide to its Discovery and Preclinical Development
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of KU-57788 (also known as NU7441), a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams created using the DOT language illustrate critical signaling pathways and experimental workflows.
Discovery and Initial Identification
This compound was identified through the screening of a chromen-4-one small-molecule library. [1][2]The initial lead compound, LY294002, a known PI3K inhibitor, was used as a starting point for the synthesis of more potent and selective inhibitors of DNA-PK. [3]This effort led to the discovery of this compound (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one), which demonstrated high potency and selectivity for DNA-PK. [3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DNA-PK. [2][4]DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). [3][4]By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell cycle arrest and apoptosis. [3][5]This inhibition of the NHEJ pathway also leads to an increased rate of homology-directed repair (HDR). [2][5] The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the inhibitory action of this compound.
In Vitro Activity and Selectivity
This compound is a highly potent inhibitor of DNA-PK with an IC50 of 14 nM in cell-free assays. [5][6]It exhibits significant selectivity for DNA-PK over other related kinases in the PI3K-like kinase (PIKK) family, such as mTOR and PI3K, and shows minimal inhibition of ATM and ATR. [1][2]
| Target Kinase | IC50 (nM) | Reference(s) |
|---|---|---|
| DNA-PK | 14 | [5][6] |
| mTOR | 1,700 | [5][6] |
| PI3K | 5,000 | [5][6] |
| ATM | >100,000 | [1][2] |
Preclinical Efficacy
In Vitro Studies
Preclinical studies have demonstrated that this compound sensitizes cancer cells to the cytotoxic effects of ionizing radiation (IR) and chemotherapeutic agents that induce DNA double-strand breaks, such as topoisomerase II inhibitors (e.g., doxorubicin and etoposide). [1][3]
-
Radiosensitization: In human colon cancer cell lines SW620 and LoVo, a non-cytotoxic concentration of 1 µmol/L this compound significantly enhanced the cytotoxicity of ionizing radiation. [3]* Chemosensitization: The same concentration of this compound also potentiated the effects of doxorubicin and etoposide in these cell lines. [1][3]* Mechanism of Sensitization: The potentiation of cytotoxicity is attributed to the inhibition of DSB repair by this compound, leading to the persistence of γH2AX foci (a marker of DNA double-strand breaks) and prolonged G2/M cell cycle arrest. [3][5]
Cell Line Treatment Effect of this compound (1 µM) Reference(s) SW620 (p53 mutant) Ionizing Radiation Significant enhancement of cytotoxicity [3] LoVo (p53 wild-type) Ionizing Radiation Significant enhancement of cytotoxicity [3] SW620 (p53 mutant) Doxorubicin Significant enhancement of cytotoxicity [3] LoVo (p53 wild-type) Doxorubicin Significant enhancement of cytotoxicity [3] SW620 (p53 mutant) Etoposide Significant enhancement of cytotoxicity [1] | LoVo (p53 wild-type) | Etoposide | Significant enhancement of cytotoxicity | [1]|
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a SW620 human colon cancer xenograft mouse model. [1]Co-administration of this compound with etoposide phosphate resulted in a significant enhancement of tumor growth delay compared to etoposide phosphate alone, without a noticeable increase in toxicity. [1][7]
| Treatment Group | Median Time to RTV4 (days) | Tumor Growth Delay (days) | Reference(s) |
|---|---|---|---|
| Control | 5.6 | - | [1] |
| Etoposide phosphate | 8.3 | 2.7 | [1] |
| Etoposide phosphate + this compound | 11.0 | 5.4 | [1]|
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with cytotoxic agents.
Methodology:
-
Cells (e.g., SW620, LoVo) are seeded into culture dishes. [7]2. After allowing the cells to attach, they are treated with this compound with or without a cytotoxic agent (e.g., etoposide, doxorubicin) or ionizing radiation. [7]3. The cells are incubated with the treatment for a specified period, typically 16 hours. [7]4. Following incubation, the cells are harvested, counted, and re-seeded at various densities into fresh, drug-free medium in Petri dishes. [5]5. The dishes are incubated for 10-14 days to allow for colony formation. [5]6. Colonies are then fixed and stained with crystal violet. [5]7. The number of colonies (typically defined as containing >50 cells) is counted to determine the surviving fraction of cells compared to untreated controls. [5]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cells are treated with this compound, with or without a DNA damaging agent, for a defined period (e.g., 16 hours). [1]2. Cells are harvested, washed, and fixed (e.g., with ice-cold ethanol).
-
The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye, such as propidium iodide.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK that has demonstrated significant preclinical activity in sensitizing cancer cells to DNA-damaging agents. Its ability to inhibit the NHEJ pathway provides a clear mechanism for its observed effects. The in vitro and in vivo data support the further development of DNA-PK inhibitors as a therapeutic strategy in oncology. While this compound itself has primarily served as a valuable research tool, it has paved the way for the clinical investigation of next-generation DNA-PK inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
KU-57788: A Technical Guide for Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). As a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK is a key target in oncology. This technical guide provides a comprehensive overview of this compound as a tool compound in cancer research. It details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in vitro and in vivo, and presents visual representations of its mechanism and experimental workflows.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DSBs. The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in this pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This compound has emerged as a valuable tool compound for investigating the role of DNA-PK and the NHEJ pathway in cancer biology and for exploring the therapeutic potential of DNA-PK inhibition.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1] By binding to the kinase domain of DNA-PKcs, this compound prevents the phosphorylation of downstream targets that are essential for the completion of NHEJ.[2][3] This inhibition of DNA repair leads to the persistence of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[4][5] The primary mechanism involves the blockade of DNA-PKcs autophosphorylation at the S2056 site, which is a critical step for the dissociation of the repair complex from DNA, thereby halting the NHEJ process.[3]
Data Presentation
Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against DNA-PK and other related kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| DNA-PK | 14 | [6][7][8][9] |
| mTOR | 1700 | [6][7][8] |
| PI3K | 5000 | [6][7][8] |
| ATM | >100,000 | [8][9] |
| ATR | >100,000 | [8][9] |
In Vitro Cellular Activity
This table presents the cellular activity of this compound in various cancer cell lines.
| Cell Line | Assay Type | Effect | Concentration | Reference(s) |
| HepG2 (Liver Cancer) | Growth Inhibition | Dose- and time-dependent inhibition | 0.5 - 10 µM | [4][5][6] |
| NCI-H1770 | Growth Inhibition | IC50 = 0.02143 µM | Not Specified | [7] |
| A172 | Growth Inhibition | IC50 = 0.15316 µM | Not Specified | [7] |
| SW620, LoVo (Colon Cancer) | Radiosensitization, Chemosensitization (Doxorubicin) | Increased G2-M accumulation, persistence of γH2AX foci | 0.5 - 1.0 µM | [7] |
| HeLa | Chemosensitization (Etoposide) | Enhanced cytotoxicity | Not Specified | [1] |
| H1299 (Non-small cell lung cancer) | Radiosensitization | G2/M arrest, increased DNA fragmentation | 0.3 µM | [4] |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (CCK-8)
This protocol is adapted from studies on HepG2 cells.[4][5]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 4,000 cells per well and culture for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 5, and 10 µM) in the culture medium. Add the compound solutions to the respective wells.
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 12, 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10% (v/v) of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The optical density (OD) value is proportional to the number of viable cells.
Clonogenic Survival Assay for Radiosensitization
This protocol is a generalized procedure based on methodologies used for SW620 and LoVo cells.[7]
-
Cell Seeding: Plate cells in 6-well plates or 6 cm dishes at a density that will result in approximately 50-100 colonies per plate after treatment.
-
Compound Pre-treatment: Add this compound (e.g., 0.5 or 1.0 µM) to the culture medium 1 hour before irradiation.
-
Irradiation: Expose the cells to a range of doses of ionizing radiation (e.g., X-rays or gamma rays).
-
Post-irradiation Incubation: Continue to incubate the cells in the presence of this compound for an additional 16 hours.
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the cells for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and determine the sensitizer enhancement ratio.
In Vivo Tumor Growth Delay Studies
This protocol describes a general workflow for evaluating the efficacy of this compound in combination with a cytotoxic agent in a xenograft mouse model, based on studies with SW620 xenografts.[1][10][11][12][13][14]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., SW620) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution to the control group.
-
This compound alone: Administer this compound at a specified dose and schedule.
-
Cytotoxic Agent alone: Administer the chemotherapeutic agent (e.g., etoposide phosphate) at its respective dose and schedule.
-
Combination: Administer both this compound and the cytotoxic agent.
-
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
Mandatory Visualizations
Signaling Pathways
References
- 1. apexbt.com [apexbt.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. oncotarget.com [oncotarget.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of KU-57788 (NU7441)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] It plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to cell cycle arrest and apoptosis, particularly when used in combination with DNA-damaging agents like radiation or certain chemotherapies.[1][3] This application note provides detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines, including its impact on cell proliferation and its ability to sensitize cells to ionizing radiation.
Mechanism of Action
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a primary repair mechanism for these breaks in human cells. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs).[4] This recruitment activates the kinase function of DNA-PKcs, leading to its autophosphorylation and the subsequent recruitment and phosphorylation of other repair factors, such as XRCC4 and DNA Ligase IV, which ultimately ligate the broken ends.[4]
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of DNA-PKcs, preventing its autophosphorylation and blocking the downstream signaling cascade required for NHEJ.[3][4] This inhibition of DSB repair enhances the cytotoxic effects of agents that induce such breaks.
Data Summary
Kinase Inhibitory Activity
This compound demonstrates high selectivity for DNA-PK. While it can inhibit other related kinases, this occurs at significantly higher concentrations.
| Target Kinase | IC50 Value | Reference |
| DNA-PK | 13-14 nM | [1][2][5] |
| mTOR | 1.7 µM | [1][2] |
| PI3K | 5.0 µM | [1][2] |
Cellular Effects in Vitro
This compound has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.
| Cell Line | Concentration | Observed Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | 0.1 - 10 µM | Dose- and time-dependent inhibition of proliferation. | [1][6] |
| HepG2 | 0.5 - 10 µM | Reduction of pDNA-PKcs (S2056) protein expression. | [2][6] |
| HepG2 | 0.1 - 10 µM | G2/M phase cell cycle arrest and induction of apoptosis. | [1] |
| H1299 (Non-small cell lung cancer) | 0.3 µM | Radiosensitization, G2/M arrest, DNA fragmentation. | [6] |
| SW620, LoVo (Colon Cancer) | 0.5 - 1.0 µM | Potentiates cytotoxicity of doxorubicin and ionizing radiation. | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CCK-8
This protocol details the steps to assess the effect of this compound on the proliferation of an adherent cell line, such as HepG2, using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
HepG2 cells or other desired cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Spectrometer (plate reader)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 4,000 HepG2 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[1][6]
-
Attachment: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[1][6]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired final concentrations of this compound (e.g., 0.1, 1, 5, 10 µM).[1][6] Include a vehicle control (DMSO) at a concentration matching the highest drug concentration.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 12, 24, 48, or 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6]
-
Final Incubation: Incubate the plate for an additional 2 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Radiosensitization by Clonogenic Survival Assay
This protocol is designed to determine if this compound can enhance the cell-killing effects of ionizing radiation (IR).
Materials:
-
This compound (Stock solution in DMSO)
-
SW620, LoVo, or other desired cell lines
-
Complete culture medium
-
6-well plates or 6-cm dishes
-
10-cm Petri dishes
-
Source of ionizing radiation (X-ray or γ-irradiator)
-
Crystal Violet staining solution (e.g., 0.5% in methanol)
Methodology:
-
Cell Culture: Grow cells to be treated in 6-well plates or 6-cm dishes.[5]
-
Pre-treatment: Add this compound (e.g., at 0.5 µM or 1.0 µM) to the cells 1 hour prior to irradiation.[5] Include control plates with no drug.
-
Irradiation: Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).[5]
-
Post-Irradiation Incubation: Following irradiation, incubate the cells for an additional 16 hours in the continued presence of this compound.[5]
-
Cell Re-seeding: Wash the cells with PBS, then trypsinize and count them. Seed a precise number of cells (ranging from 100 to 100,000, depending on the radiation dose) into 10-cm Petri dishes containing fresh, drug-free medium.[5]
-
Colony Formation: Incubate the dishes for 10 to 14 days to allow for colony formation (a colony is typically defined as ≥50 cells).[5]
-
Staining and Counting: Remove the medium, wash with PBS, and stain the colonies with crystal violet. Count the number of colonies in each dish.[5]
-
Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded × PE). Plot the SF on a logarithmic scale against the radiation dose to generate survival curves.
References
Application Notes and Protocols for Enhancing CRISPR HDR Efficiency with KU-57788
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying cellular DNA. A key challenge in achieving precise edits, such as the insertion of a specific DNA sequence, is the cellular competition between two major DNA double-strand break (DSB) repair pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). In most cell types, NHEJ is the dominant pathway, limiting the efficiency of desired HDR-mediated edits.
KU-57788 (also known as NU7441) is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway.[1][2] By transiently inhibiting DNA-PK, this compound effectively suppresses the NHEJ pathway, thereby increasing the relative frequency of HDR events at the target locus.[1][3] This application note provides a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound to enhance the efficiency of CRISPR-Cas9 mediated HDR in various research applications.
Mechanism of Action
CRISPR-Cas9 introduces a targeted DSB in the genomic DNA. This break is then repaired by either NHEJ or HDR.
-
NHEJ: This pathway directly ligates the broken DNA ends. It is fast and active throughout the cell cycle but is prone to introducing small insertions or deletions (indels), leading to gene knockouts. The NHEJ process is initiated by the binding of the Ku70/Ku80 heterodimer to the DNA ends, which then recruits and activates DNA-PKcs.[2][4]
-
HDR: This pathway uses a homologous DNA template to accurately repair the DSB. It is primarily active in the S and G2 phases of the cell cycle and is the basis for precise gene editing, such as introducing specific point mutations or inserting larger DNA cassettes.
This compound is an ATP-competitive inhibitor of DNA-PKcs.[1] By blocking the kinase activity of DNA-PKcs, this compound prevents the final ligation step of the NHEJ pathway, thus promoting the cell to utilize the HDR pathway for DSB repair when a suitable donor template is provided.
Data Presentation
The following table summarizes the quantitative effects of this compound on HDR and NHEJ efficiency from published studies.
| Cell Line | Target Gene/Assay | This compound (NU7441) Concentration | Fold Increase in HDR | Fold Decrease in NHEJ | Reference |
| 293/TLR | Traffic Light Reporter | 2.0 µM | ~2-fold | ~40% decrease | [3] |
| 293/TLR | Traffic Light Reporter (ssDNA/dsDNA donors) | Not specified | 3- to 4-fold | ~2-fold | [1][3] |
| Human Cells | p53 locus | Not specified | ~3-fold | Not reported | [3] |
Note: The efficiency of HDR enhancement can vary depending on the cell type, target locus, and the nature of the donor template. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental system. While other DNA-PK inhibitors like AZD7648 have shown high HDR enhancement, a recent study suggests they may cause large-scale genomic alterations, urging caution.[5][6]
Experimental Protocols
This section provides a general protocol for using this compound to enhance CRISPR-Cas9 mediated HDR in mammalian cells.
Materials
-
This compound (NU7441) (e.g., J&K Scientific, Cat. No. 920259)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 components (e.g., plasmid expressing Cas9 and gRNA, or purified Cas9 protein and synthetic gRNA)
-
Donor DNA template (plasmid or single-stranded oligodeoxynucleotide - ssODN)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD, or electroporation system)
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents for amplification of the target locus
-
Reagents for downstream analysis (e.g., Sanger sequencing, next-generation sequencing, or restriction fragment length polymorphism analysis)
Protocol
1. Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate (e.g., 24-well or 12-well) at a density that will result in 70-90% confluency at the time of transfection.
2. Transfection:
-
Prepare the CRISPR-Cas9 and donor DNA complexes for transfection according to the manufacturer's protocol for your chosen transfection reagent.
-
For plasmid-based delivery, a typical ratio is 3:1 of donor plasmid to Cas9/gRNA plasmid.
-
For RNP delivery, pre-complex purified Cas9 protein with synthetic gRNA before adding the donor DNA.
-
Add the transfection complexes to the cells.
3. Addition of this compound:
-
Immediately following transfection, add this compound to the cell culture medium.
-
The final concentration of this compound should be optimized for your cell line. A starting concentration of 2.0 µM is recommended based on published data.[3] It is advisable to perform a dose-response experiment (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) to determine the optimal concentration that maximizes HDR while minimizing cytotoxicity.
-
Include a vehicle control (e.g., DMSO) for comparison.
4. Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator. The optimal incubation time may vary between cell types.
5. Removal of this compound:
-
After the incubation period, remove the medium containing this compound and replace it with fresh, pre-warmed complete culture medium. This is to minimize the long-term effects of DNA repair inhibition.
6. Cell Expansion and Genomic DNA Extraction:
-
Allow the cells to recover and proliferate for an additional 24-48 hours.
-
If necessary, expand the cells to a larger culture vessel.
-
Harvest a portion of the cells and extract genomic DNA using a commercial kit.
7. Analysis of Editing Outcomes:
-
Amplify the target genomic locus using PCR with primers flanking the editing site.
-
Analyze the PCR products to determine the efficiency of HDR and the frequency of indels. Common methods include:
-
Sanger Sequencing: To confirm the precise integration of the donor template.
-
Next-Generation Sequencing (NGS): For a quantitative assessment of HDR and indel frequencies in the cell population.
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces a unique restriction site.
-
Logical Relationship of this compound Action
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of this compound can be toxic to some cell lines. If significant cell death is observed, reduce the concentration or the duration of treatment.
-
Low HDR Efficiency: If HDR rates remain low, consider optimizing the design of the donor template (e.g., length of homology arms, use of ssODN vs. plasmid), synchronizing cells in the S/G2 phase, or using a different Cas9 variant.
-
Off-target Effects: While this compound targets a specific cellular pathway, it is important to assess for off-target mutations at predicted sites, especially for therapeutic applications.
-
Genomic Instability: Prolonged inhibition of a major DNA repair pathway could potentially lead to genomic instability. The transient nature of the treatment in this protocol is designed to minimize such risks. As noted with the potent DNA-PK inhibitor AZD7648, it is crucial to screen for large-scale genomic alterations, especially when using novel inhibitors or in sensitive applications.[5][6]
Conclusion
This compound is a valuable tool for researchers seeking to improve the efficiency of precise genome editing. By temporarily suppressing the NHEJ pathway, this small molecule can significantly increase the rates of HDR, facilitating the generation of cell lines with specific knock-ins, point mutations, and other targeted modifications. The protocols and data presented here provide a framework for the successful implementation of this compound in conjunction with the CRISPR-Cas9 system.
References
- 1. jk-sci.com [jk-sci.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA double strand break repair via non-homologous end-joining - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. Genome editing with the HDR-enhancing DNA-PKcs inhibitor AZD7648 causes large-scale genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome editing with the HDR-enhancing DNA-PKcs inhibitor AZD7648 causes large-scale genomic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing KU-57788 as a Radiosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-57788 (also known as NU7441) is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][3] DSBs are among the most cytotoxic lesions induced by ionizing radiation (IR) and certain chemotherapeutic agents.[2][4] By inhibiting DNA-PK, this compound prevents the repair of radiation-induced DNA damage, leading to increased tumor cell death and enhancing the efficacy of radiotherapy.[2] These notes provide an overview of the mechanism, quantitative data from preclinical studies, and detailed protocols for evaluating this compound in combination with ionizing radiation.
Mechanism of Action: Radiosensitization by DNA-PK Inhibition
Ionizing radiation induces a variety of DNA lesions, with DSBs being the most critical for cell killing. In response to DSBs, the cell activates complex DNA damage response (DDR) pathways.[5][6] The DNA-PK-mediated NHEJ pathway is a primary route for repairing these breaks.[1] this compound selectively inhibits the kinase activity of DNA-PK, effectively blocking the NHEJ pathway. This inhibition leads to the persistence of DSBs, which in turn causes prolonged cell cycle arrest, typically at the G2/M phase, and ultimately results in increased cell death (mitotic catastrophe or apoptosis), thereby sensitizing cancer cells to radiation.[2][4]
Caption: Signaling pathway of this compound-mediated radiosensitization.
Quantitative Data Summary
The efficacy of this compound as a radiosensitizer has been quantified in various cancer cell lines. The data below is compiled from preclinical studies.
Table 1: Radiosensitization Enhancement by this compound in Head and Neck Squamous Carcinoma (HNSCC) Cells
| Cell Line | Inhibitor Concentration | Median Sensitizer Enhancement Ratio (SER) | Reference |
|---|
| 14 HNSCC Lines (Range) | 1.1 µM | 1.77 (1.41-2.38) |[7] |
Sensitizer Enhancement Ratio (SER) is a measure of the extent to which the inhibitor enhances the cell-killing effect of radiation.
Table 2: Inhibition of IR-Induced DNA-PK Activity by this compound (NU7441) in Breast Cancer Cells
| Cell Line | IC50 for DNA-PK Activity Inhibition | Reference |
|---|---|---|
| MCF-7 | ~0.17-0.25 µM | [4] |
| MDA-MB-231 | ~0.17-0.25 µM | [4] |
| T47D | ~0.17-0.25 µM |[4] |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.
Caption: Workflow for in vitro evaluation of this compound as a radiosensitizer.
Protocol 1: In Vitro Radiosensitization by Clonogenic Survival Assay
This assay is the gold standard for measuring the effect of ionizing radiation on cell reproductive integrity.
1. Objective: To determine the sensitizer enhancement ratio (SER) of this compound when combined with ionizing radiation.
2. Materials:
-
Cancer cell lines (e.g., HNSCC lines UT-SCC-54C, -74B; breast cancer lines MCF-7, MDA-MB-231).[4][7]
-
Complete cell culture medium.
-
This compound (NU7441).
-
Vehicle control (e.g., DMSO).
-
6-well culture plates.
-
X-ray irradiator.
-
Crystal Violet staining solution (0.5% w/v in methanol).
3. Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 0.1 - 1.1 µM) or vehicle control.[4][7] Incubate for a specified period (e.g., 1-3 hours) before irradiation.
-
Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: Following irradiation, either replace the medium with fresh drug-free medium or continue the incubation with the drug for a defined period (e.g., 6 or 24 hours) before replacing it with fresh medium.[7]
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Wash plates with PBS, fix with methanol, and stain with Crystal Violet solution. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot survival curves (SF vs. Radiation Dose) and calculate the SER at a specific survival level (e.g., SF=0.5).
Protocol 2: Analysis of DNA Double-Strand Break (DSB) Repair by γH2AX Foci Assay
This immunofluorescence assay measures the formation and resolution of γH2AX foci, which mark the sites of DSBs. Inhibition of DSB repair by this compound results in a greater number of persistent foci post-irradiation.[2]
1. Objective: To visualize and quantify the effect of this compound on the repair of radiation-induced DSBs.
2. Materials:
-
Cells grown on glass coverslips in culture dishes.
-
This compound and vehicle control.
-
X-ray irradiator.
-
Fixation solution (e.g., 4% Paraformaldehyde).
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG.
-
DAPI nuclear counterstain.
-
Fluorescence microscope.
3. Methodology:
-
Cell Culture: Seed cells on coverslips and allow them to attach.
-
Treatment and Irradiation: Treat cells with this compound or vehicle for 1-3 hours, then irradiate with a single dose of IR (e.g., 2 Gy).
-
Time-Course Fixation: At various time points post-irradiation (e.g., 1, 4, 8, 24 hours), wash the cells with PBS and fix them.
-
Immunostaining: Permeabilize the fixed cells, block non-specific binding, and incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody and Counterstain: Wash and incubate with the fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips onto slides and visualize using a fluorescence microscope. Capture images and count the average number of γH2AX foci per nucleus for at least 50-100 cells per condition. A significant increase in foci at later time points in the this compound + IR group compared to the IR-only group indicates retarded DSB repair.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle. Treatment with this compound and radiation is expected to cause an accumulation of cells in the G2/M phase.[2][4]
1. Objective: To determine the effect of this compound and IR on cell cycle progression.
2. Materials:
-
Cancer cell lines cultured in 6-well plates.
-
This compound and vehicle control.
-
X-ray irradiator.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
3. Methodology:
-
Cell Treatment: Seed cells and allow them to attach. Treat with this compound or vehicle, followed by irradiation as described in previous protocols.
-
Cell Harvesting: At desired time points post-irradiation (e.g., 24, 48 hours), harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increased G2/M population in the combination treatment group indicates a G2 checkpoint arrest.[2]
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the ATM Kinase to Enhance the Efficacy of Radiotherapy and Outcomes for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KU-57788 Treatment in SW620 Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-57788 (also known as NU7441) is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] In cancer therapy, inhibiting DNA repair mechanisms can sensitize tumor cells to DNA-damaging agents. This document provides detailed application notes and protocols for evaluating the therapeutic efficacy of this compound in a preclinical SW620 colorectal cancer xenograft mouse model. The SW620 cell line, derived from a lymph node metastasis of a human colorectal adenocarcinoma, is a widely used model for studying advanced colorectal cancer.[2]
Data Presentation
The following tables summarize representative quantitative data from a study evaluating this compound in combination with a topoisomerase II inhibitor, etoposide, in an SW620 xenograft model. The data illustrates the potentiation of etoposide's anti-tumor activity by this compound, resulting in a significant tumor growth delay.
Table 1: Animal and Cell Line Specifications
| Parameter | Specification |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nu/nu) |
| Age/Weight | 6-8 weeks / 20-25 g |
| Cell Line | SW620 (Human Colorectal Adenocarcinoma) |
| Source | ATCC® CCL-227™ |
| Culture Medium | RPMI-1640 Medium with 10% Fetal Bovine Serum |
Table 2: Dosing and Formulation
| Compound | Dosage | Administration Route | Formulation Vehicle |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | 40% PEG400 in saline |
| Etoposide | 20 mg/kg | Intraperitoneal (i.p.) | Saline |
| Vehicle Control | - | Intraperitoneal (i.p.) | 40% PEG400 in saline |
Table 3: Representative Tumor Growth Delay in SW620 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) (± SEM) | Tumor Growth Inhibition (TGI) (%) | Time to Reach 4x Initial Tumor Volume (Days) | Tumor Growth Delay (Days) |
| Vehicle Control | 1250 (± 150) | - | 15 | - |
| This compound (10 mg/kg) | 1100 (± 130) | 12% | 17 | 2 |
| Etoposide (20 mg/kg) | 625 (± 95) | 50% | 22 | 7 |
| This compound + Etoposide | 312 (± 60) | 75% | 29 | 14 |
Note: The data presented in Table 3 is illustrative and based on the reported 2-fold increase in etoposide-induced tumor growth delay by this compound.[1] Actual results may vary.
Experimental Protocols
SW620 Cell Culture and Preparation for Implantation
-
Culture SW620 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Keep the cell suspension on ice until injection.
Establishment of Subcutaneous SW620 Xenografts
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ SW620 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth by caliper measurements.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a mean volume of 100-150 mm³.
Preparation and Administration of this compound
-
Prepare a 1 mg/mL stock solution of this compound in 40% PEG400 in saline.
-
On the day of treatment, administer 10 mg/kg of this compound via intraperitoneal injection.
-
For combination studies, administer this compound approximately 1 hour prior to the administration of the chemotherapeutic agent.
-
The treatment schedule should be optimized for the specific study design but can be administered, for example, once daily for 5 consecutive days.
Monitoring and Efficacy Evaluation
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The primary endpoint is typically tumor growth delay, defined as the difference in the time for the tumors in the treated and control groups to reach a predetermined size (e.g., 4 times the initial volume).
-
Tumor growth inhibition (TGI) can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like phosphorylated DNA-PKcs).
Visualizations
Signaling Pathway Diagram
Caption: Non-Homologous End Joining (NHEJ) Pathway and this compound Inhibition.
Experimental Workflow Diagram
References
Application Notes and Protocols for Determining the In Vitro Working Concentration of KU-57788
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the optimal in vitro working concentration of KU-57788 (also known as NU7441). This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). These guidelines cover essential background information, quantitative data, experimental workflows, and detailed protocols for cell viability assays, target engagement validation by Western blotting, and a functional radiosensitization assay.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs)[1][2][3]. DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs)[4]. By inhibiting DNA-PK, this compound can prevent the repair of DSBs, leading to increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics[5][6]. It is also utilized in the field of gene editing to increase the efficiency of homology-directed repair (HDR) by suppressing the competing NHEJ pathway[2][4]. The determination of an appropriate working concentration is critical for achieving the desired biological effect while minimizing off-target effects and cytotoxicity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of DNA-PK[4][7]. In response to a DNA double-strand break, the Ku70/Ku80 heterodimer binds to the broken DNA ends and recruits the DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets to initiate the NHEJ repair cascade. This compound binds to the ATP-binding pocket of DNA-PKcs, preventing its kinase activity and thereby halting the NHEJ pathway. This leads to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.
Quantitative Data Summary
The potency of this compound varies across different targets and cellular contexts. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound Against Various Kinases
| Target Kinase | IC50 Value | Notes | Reference |
| DNA-PK | 13-14 nM | Highly potent and selective inhibition. | [2][3][5][6][8] |
| mTOR | 1.7 µM | Significantly less potent than against DNA-PK. | [1][3][8] |
| PI3K | 5.0 µM | Significantly less potent than against DNA-PK. | [1][3][8] |
| ATM | >100 µM | Highly selective over ATM. | [4][6][7] |
| ATR | >100 µM | Highly selective over ATR. | [4][6][7] |
| BRD4 | 1 µM | Weak inhibition. | [5] |
| BRDT | 3.5 µM | Weak inhibition. | [5] |
Table 2: Reported Effective Concentrations of this compound in Cell-Based Assays
| Cell Line(s) | Assay Type | Effective Concentration | Observed Effect | Reference |
| H1299 | Radiosensitization | 0.3 µM | G2/M arrest, increased DNA fragmentation. | [5] |
| HepG2 | Cell Growth Inhibition | 0.5 - 10 µM | Dose- and time-dependent growth inhibition. | [3][5] |
| SW620, LoVo | Radiosensitization | 0.5 - 1.0 µM | Increased G2-M accumulation after IR. | [1] |
| NCI-H1770 | Growth Inhibition | IC50 = 0.021 µM | - | [1] |
| A172 | Growth Inhibition | IC50 = 0.153 µM | - | [1] |
| NCI-H526 | Growth Inhibition | IC50 = 0.284 µM | - | [1] |
| 293/TLR | HDR Enhancement | ~2.0 µM (max effect) | ~40% decrease in NHEJ, ~2-fold increase in HDR. | [2][4] |
Experimental Workflow for Determining Working Concentration
The optimal working concentration of this compound is cell-line and assay-dependent. A systematic approach is recommended to determine the ideal concentration for your specific experimental setup.
Detailed Experimental Protocols
-
Reconstitution: this compound is typically supplied as a solid. Dissolve in fresh, anhydrous DMSO to prepare a stock solution of 5-10 mM. Warming and sonication may be required to fully dissolve the compound.[2][3][5]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for up to one year.[3]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
This assay determines the concentration range at which this compound affects cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0 (vehicle control) to 10 µM (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the respective this compound concentrations. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the cell viability (%) against the log of the this compound concentration to determine the IC50 value. This will help identify a sub-lethal concentration range for subsequent functional assays.
This protocol verifies that this compound is inhibiting its intended target, DNA-PK, within the cells at the chosen concentrations. The autophosphorylation of DNA-PKcs at Ser2056 is a key marker of its activation.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a range of non-toxic concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for 1-2 hours.
-
Induce DNA Damage: To activate DNA-PK, induce DNA double-strand breaks by treating cells with ionizing radiation (e.g., 5 Gy) or a radiomimetic agent like etoposide.
-
Incubation: Incubate the cells for a short period post-damage (e.g., 30-60 minutes) to allow for DNA-PK activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, probe the same membrane for total DNA-PKcs and a loading control like β-actin or GAPDH.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: A dose-dependent decrease in the p-DNA-PKcs (S2056) signal in the this compound-treated samples (compared to the irradiated vehicle control) confirms target engagement.
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation, a key functional outcome of DNA-PK inhibition.
-
Cell Seeding: Plate a known number of cells (e.g., 200-10,000, depending on the radiation dose) in 6-well plates or 6-cm dishes. Allow cells to attach.
-
Pre-treatment: Add this compound at a predetermined, non-toxic, and target-engaging concentration (e.g., 0.5 µM or 1.0 µM) to the appropriate wells. Incubate for 1 hour prior to irradiation.[1] Include a vehicle control group.
-
Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Post-incubation: After irradiation, incubate the cells with the drug-containing medium for an additional 16-24 hours.[1]
-
Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing ≥50 cells.
-
Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies formed) / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves for both the vehicle and this compound treated groups. A downward and leftward shift of the survival curve in the presence of this compound indicates radiosensitization.
-
Conclusion and Recommendations
-
Starting Concentration: Based on the literature, a starting concentration range of 0.1 µM to 1.0 µM is recommended for most cell-based assays.[1][5]
-
Cell Line Specificity: The IC50 and optimal concentration can vary significantly between cell lines. It is imperative to perform a dose-response curve for each new cell line.
-
Assay-Dependent Optimization: The ideal concentration for inhibiting DNA repair in a radiosensitization assay may differ from that required to maximize HDR in a gene-editing experiment.
-
Controls are Critical: Always include a vehicle-only (e.g., 0.1% DMSO) control to account for any effects of the solvent on the cells.
By following this structured approach, researchers can confidently determine and validate a working concentration of this compound that is both effective and specific for their in vitro system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jk-sci.com [jk-sci.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: KU-57788 for Radiosensitization of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-57788, also known as NU7441, is a potent and highly selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation. By inhibiting DNA-PK, this compound prevents the repair of radiation-induced DNA damage, leading to increased cell death and enhancing the efficacy of radiotherapy. This document provides detailed application notes and protocols for the use of this compound as a radiosensitizer in HeLa human cervical cancer cells.
Mechanism of Action
Ionizing radiation induces DNA double-strand breaks, which, if left unrepaired, are cytotoxic. The cell activates complex signaling pathways to detect and repair this damage. One of the key players in this process is the DNA-dependent protein kinase (DNA-PK). This compound acts as an ATP-competitive inhibitor of DNA-PKcs, effectively blocking the NHEJ repair pathway. This inhibition leads to an accumulation of unrepaired DNA damage, potentiation of cell cycle arrest, and ultimately, enhanced apoptotic cell death in irradiated HeLa cells.
Application Notes and Protocols: Utilizing KU-57788 in DNA Repair Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KU-57788, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), in studying DNA repair pathways. This document outlines the mechanism of action of this compound, presents its quantitative inhibitor profile and cellular effects in tabular format, and offers detailed protocols for key experiments. Visualizations of signaling pathways and experimental workflows are included to facilitate experimental design and execution.
Mechanism of Action
This compound, also known as NU7441, is a highly potent and selective inhibitor of DNA-PK, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] By competitively binding to the ATP-binding site of DNA-PK, this compound effectively blocks its catalytic activity.[2][4] This inhibition of DNA-PK leads to a reduction in the frequency of NHEJ and an increase in the rate of Homology-Directed Repair (HDR) following DNA damage.[1][2][5] The primary application of this compound in research is to investigate the roles of DNA-PK and the NHEJ pathway in response to DNA damaging agents and to explore its potential as a sensitizer to radiotherapy and certain chemotherapies.[3]
Data Presentation
Table 1: Inhibitor Profile of this compound (NU7441)
This table summarizes the in vitro inhibitory activity of this compound against DNA-PK and other related kinases.
| Target Kinase | IC50 Value | Assay Type |
| DNA-PK | 14 nM | Cell-free assay [1][5][6][7] |
| mTOR | 1.7 µM | Cell-free assay[1][2][5][6] |
| PI3K | 5 µM | Cell-free assay[1][2][4][5][6] |
| ATM | >100 µM | Cell-free assay[2] |
| ATR | >100 µM | Cell-free assay[2] |
Table 2: Cellular Effects of this compound
This table outlines the observed effects of this compound in various cancer cell lines.
| Effect | Cell Lines | Concentration | Observations |
| Inhibition of cell growth | HepG2 | 0.5 - 10 µM | Dose- and time-dependent inhibition of growth.[1][8] |
| Radiosensitization | HNSCC, Breast Cancer | 0.3 µM - 1 µM | Increased sensitivity to ionizing radiation.[3][8][9] |
| Chemosensitization | HeLa, SW620 | Not Specified | Potentiates the cytotoxic effects of etoposide and doxorubicin.[4][10] |
| Increased γH2AX foci persistence | Chronic Lymphocytic Leukemia cells, H1299 | 3 µM | Prolonged presence of γH2AX foci after ionizing radiation.[5][8] |
| G2/M cell cycle arrest | SW620, LoVo, H1299 | 0.3 µM - 1 µM | Accumulation of cells in the G2/M phase, particularly after irradiation.[5][8] |
| Inhibition of DNA-PKcs autophosphorylation | Chronic Lymphocytic Leukemia cells, HepG2 | Not Specified | Reduced phosphorylation of DNA-PKcs at Ser2056.[1][5][8] |
| Increased Homology-Directed Repair (HDR) | 293/TLR cells | Not Specified | Three- to four-fold increase in HDR.[2] |
| Decreased Non-Homologous End Joining (NHEJ) | 293/TLR cells | Not Specified | Two-fold decrease in NHEJ.[2] |
Signaling Pathway Visualization
Experimental Protocols
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Cancer cell line of interest (e.g., SW620, LoVo)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates or 10-cm dishes
-
X-ray or gamma-ray source
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates or 6-cm dishes and allow them to attach overnight.
-
Drug Treatment: One hour prior to irradiation, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 or 1.0 µM) or vehicle control (DMSO).
-
Irradiation: Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Post-Irradiation Incubation: Incubate the cells with this compound or vehicle for an additional 16 hours.
-
Cell Plating for Colony Formation: Wash the cells with PBS, trypsinize, and count them. Seed a known number of cells (ranging from 100 to 10^5 depending on the radiation dose) into 10-cm dishes containing drug-free medium.
-
Colony Growth: Incubate the dishes for 10-14 days to allow for colony formation.
-
Staining and Counting: Wash the dishes with PBS, fix the colonies with methanol, and stain with Crystal Violet. Count the number of colonies (containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate survival curves. The dose enhancement factor can be calculated from these curves.
This protocol is used to determine if this compound inhibits the autophosphorylation of DNA-PKcs at Serine 2056, a marker of its activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle for 1 hour, then induce DNA damage.
-
Cell Lysis: Harvest cells at desired time points post-damage and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total DNA-PKcs.
This method is used to investigate the effect of this compound on cell cycle distribution, particularly in combination with DNA damaging agents.
Materials:
-
Cancer cell line of interest (e.g., LoVo, SW620)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle for a specified duration (e.g., 16 hours), with or without a DNA damaging agent.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jk-sci.com [jk-sci.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Inhibition of key DNA double strand break repair protein kinases enhances radiosensitivity of head and neck cancer cells to X-ray and proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of KU-57788 (NU7441)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration of KU-57788 (also known as NU7441), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound is a valuable tool for studying DNA repair pathways and has shown potential as a chemosensitizer and radiosensitizer in cancer therapy research.[1] This document outlines the mechanism of action, provides detailed protocols for formulation and administration in animal models, summarizes key quantitative data, and includes visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound is a highly selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[2][3] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by chemotherapy or ionizing radiation, leading to increased cancer cell death.[1] While highly selective for DNA-PK, it can also inhibit mTOR and PI3K at higher concentrations.[2][4][5][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| DNA-PK | 13-14 nM[2][5][6] |
| mTOR | 1.7 µM[2][4][5][6] |
| PI3K | 5.0 µM[2][4][5][6] |
| Ataxia telangiectasia mutated (ATM) | >100 µM[3] |
| Ataxia telangiectasia and Rad3 related (ATR) | >100 µM[3] |
Table 2: In Vivo Administration Parameters for this compound
| Animal Model | Dosage | Administration Route | Formulation | Observed Effect |
| Female nude mice bearing SW620 xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Not explicitly stated | 2-fold increase in induced tumor growth delay.[4] |
| CD-1 nude mice bearing SW620 cancer xenografts | 10 mg/kg | Intraperitoneal (i.p.) | 40% PEG 400 in saline | Enhanced etoposide phosphate efficacy by 100%.[5] |
| Ovalbumin-induced asthmatic mice | 10 mg/kg/day for 10 days | Intraperitoneal (i.p.) | Not explicitly stated | Inhibited inflammatory cell infiltration and cytokine levels in the lungs.[6] |
| Acute lung injury (ALI) mice | 5 mg/kg | Intratracheal | Not explicitly stated | Reduced pulmonary edema and inflammatory cytokine production.[6] |
| Female BALB/c mice | 5 mg/kg | Intravenous (i.v.) | 10% DMSO/10% cyclodextrin in saline | Pharmacokinetic studies.[7] |
| Female BALB/c mice | 10 mg/kg | Intraperitoneal (i.p.) or Oral | 1 mg/mL in 40% PEG400/saline | Pharmacokinetic studies.[7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: It is recommended to prepare the formulation fresh on the day of use. The mixed solution should be used immediately for optimal results.[4]
Protocol 1: PEG300, Tween-80, and Saline Formulation
This formulation is suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL or 15 mg/mL).[4]
-
For a final solution, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 2: PEG 400 and Saline Formulation
This formulation has been used for intraperitoneal injections.[5]
Materials:
-
This compound powder
-
PEG 400
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in a solution of 40% PEG 400 in saline to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).[5][7]
-
Vortex thoroughly until the compound is completely dissolved.
In Vivo Administration
Animal Models:
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) Injection: Dosages of 10 mg/kg have been shown to be non-toxic and effective in tumor growth delay studies.[4][5]
-
Intravenous (i.v.) Injection: A dosage of 5 mg/kg has been used for pharmacokinetic studies.[7]
-
Oral Gavage: A dosage of 10 mg/kg has been used for pharmacokinetic studies.[7]
Procedure for Intraperitoneal Injection:
-
Accurately weigh the animal to determine the correct volume of the drug formulation to inject.
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a shallow angle and inject the solution.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in the DNA-PK dependent NHEJ pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo cancer xenograft study.
Logical Relationship of this compound's Effects
Caption: Causal chain of this compound's therapeutic effect.
References
Troubleshooting & Optimization
how to prepare KU-57788 stock solution
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for the preparation and handling of KU-57788 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most effective and recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is sparingly soluble or insoluble in water and ethanol.[1][3] For aqueous buffers, it is recommended to first dissolve this compound in DMSO or dimethyl formamide (DMF) and then dilute with the aqueous buffer.[2]
Q2: What is the maximum achievable concentration for a this compound stock solution in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between batches and suppliers, but concentrations ranging from 3 mg/mL to 15 mg/mL have been reported.[1] It is advisable to start with a lower concentration and ensure complete dissolution before attempting to prepare a more concentrated stock. Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[1]
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: If you encounter solubility issues, gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution.[4] Ensure you are using a sufficient volume of fresh, high-quality DMSO. If the compound still does not dissolve, it is possible the solution is oversaturated, and you may need to add more solvent to achieve a lower, more soluble concentration.
Q4: After diluting my DMSO stock solution with an aqueous medium, a precipitate formed. How can I resolve this?
A4: Precipitation upon dilution of a DMSO stock solution with aqueous media is a common occurrence for hydrophobic compounds.[4] To resolve this, you can try vortexing or sonicating the solution.[4] Gentle warming may also help the precipitate to redissolve.[4] It is crucial to ensure the precipitate has completely redissolved before using the solution in your experiments to guarantee accurate dosing.[4] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 can be used to improve solubility and prevent precipitation.[1][5]
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][5] The solid, powdered form of this compound is stable for at least 4 years when stored at -20°C.[2] It is not recommended to store aqueous solutions for more than one day.[2]
Quantitative Data Summary
For easy comparison, the solubility and storage information for this compound is summarized in the table below.
| Solvent | Solubility | Storage Temperature (Powder) | Storage Temperature (Stock Solution) |
| DMSO | 3-15 mg/mL[1] | -20°C[2][3] | -20°C or -80°C[1][5] |
| Water | Insoluble[1][3] | ||
| Ethanol | Insoluble[1][3] | ||
| Dimethylformamide | ~1 mg/mL[2] |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 413.49 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 413.49 g/mol x 1000 mg/g = 4.1349 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 4.13 mg of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the vial securely and vortex the solution until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath and/or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Visual Guides
Caption: Workflow for this compound stock solution preparation.
Caption: Troubleshooting guide for common this compound solution issues.
References
KU-57788 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, long-term storage, and use of KU-57788 (also known as NU7441), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder or in a suitable solvent under specific conditions. Following these recommendations will help ensure the integrity and activity of the compound for your experiments.
2. How should I prepare stock solutions of this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. It is crucial to use anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound. Gentle warming and sonication may be required to achieve complete dissolution.
3. Is this compound stable in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. If your experimental protocol requires an aqueous buffer, it is best to prepare the solution fresh for each experiment from a DMSO stock.
4. What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][2]
5. Does this compound have known off-target effects?
While this compound is highly selective for DNA-PK, it can inhibit other kinases at higher concentrations, such as mTOR and PI3K.[1][2] It is advisable to perform dose-response experiments to determine the optimal concentration for specific DNA-PK inhibition in your model system and to consider potential off-target effects when interpreting results.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions in DMSO.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[2] |
| 10 mM in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for reconstitution.[1] |
| 10 mM in DMSO | -20°C | Up to 6 months | For shorter-term storage, though -80°C is preferred for maximum stability. Aliquot to minimize freeze-thaw cycles.[1] |
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of DMSO in the media is too high, or the compound's solubility limit in the aqueous environment has been exceeded.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation.
-
Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
When diluting, add the this compound stock solution to the pre-warmed cell culture medium and mix gently but thoroughly. Avoid adding cold media to the concentrated stock.
-
If precipitation persists, consider using a formulation aid, though this should be validated for compatibility with your specific cell line and assay.
-
Issue 2: Inconsistent or No Inhibitory Effect Observed
-
Possible Causes:
-
Compound degradation due to improper storage or handling.
-
Suboptimal concentration of the inhibitor.
-
Low DNA-PK activity in the chosen cell line or experimental condition.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: If there are concerns about the stability of your this compound stock, it is recommended to use a fresh vial or prepare a new stock solution from powder.
-
Perform a Dose-Response Curve: Determine the IC50 value for DNA-PK inhibition in your specific assay to identify the optimal working concentration.
-
Confirm Target Expression and Activity: Ensure that your cell line expresses sufficient levels of DNA-PK and that the pathway is active under your experimental conditions. You can assess the baseline phosphorylation of DNA-PK substrates as a positive control.
-
Positive Control: Include a positive control for DNA damage (e.g., ionizing radiation or etoposide) to ensure the DNA-PK pathway is inducible.
-
Issue 3: Unexpected Phenotypes or Off-Target Effects
-
Possible Cause: At higher concentrations, this compound may inhibit other kinases, leading to phenotypes that are not directly related to DNA-PK inhibition.
-
Troubleshooting Steps:
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound that inhibits DNA-PK without causing widespread cellular toxicity or other unexpected effects.
-
Use a Structurally Different DNA-PK Inhibitor: Comparing the effects of a different DNA-PK inhibitor can help to distinguish between on-target and off-target effects.
-
Rescue Experiment: If possible, a rescue experiment using a drug-resistant mutant of DNA-PK could help confirm that the observed phenotype is due to on-target inhibition.
-
Kinome Profiling: For in-depth analysis, consider performing a kinome-wide screen to identify potential off-targets of this compound in your experimental system.
-
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on DNA-PK in a cell-free system. Commercially available DNA-PK kinase assay kits can also be used.[3][4]
-
Reagents and Materials:
-
Purified, active DNA-PK enzyme
-
DNA-PK substrate (e.g., a specific peptide)
-
ATP (radiolabeled or for use with a detection reagent)
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Detection reagent (e.g., for luminescence or fluorescence-based assays)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a microplate, add the DNA-PK enzyme to the reaction buffer.
-
Add the this compound dilutions or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the DNA-PK substrate and ATP.
-
Incubate the reaction at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., luminescence to detect remaining ATP).
-
Plot the kinase activity against the this compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Assay for Radiosensitization
This protocol outlines a clonogenic survival assay to evaluate the ability of this compound to sensitize cancer cells to ionizing radiation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 50-150 colonies per well after treatment and allow them to attach overnight.
-
Pre-treat the cells with a non-toxic concentration of this compound or vehicle control (DMSO) for 1-2 hours.
-
Expose the cells to various doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
After irradiation, remove the medium containing the inhibitor and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition and plot the data to generate survival curves.
-
Visualizations
Caption: DNA-PK signaling in non-homologous end joining (NHEJ).
Caption: Experimental workflow for a clonogenic radiosensitization assay.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing KU-57788 Concentration for Radiosensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KU-57788 as a radiosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in radiosensitization?
A1: this compound, also known as NU7441, is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[3] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage, cell cycle arrest (primarily at the G2/M checkpoint), and ultimately, increased cell death in irradiated cancer cells.[4] This enhances the cytotoxic effect of radiation, a process known as radiosensitization.
Q2: What is a typical effective concentration range for this compound in radiosensitization experiments?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, most in vitro studies report significant radiosensitization at non-toxic concentrations ranging from 0.1 µM to 1 µM.[4][5] It is crucial to determine the optimal concentration for your specific cell line by performing a dose-response curve to assess both cytotoxicity of the compound alone and its radiosensitizing effect. A nontoxic concentration of 0.3 µM has been shown to cause significant radiosensitization in non-small cell lung cancer cells.[6]
Q3: How long should cells be pre-incubated with this compound before irradiation?
A3: A pre-incubation period of 1 to 2 hours is commonly used in protocols to allow for sufficient cellular uptake and target engagement before inducing DNA damage with radiation. However, the optimal pre-incubation time may vary between cell types and should be determined empirically.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a highly selective inhibitor of DNA-PK, it has been reported to weakly inhibit other kinases at higher concentrations, such as mTOR and PI3K, with IC50 values of 1.7 µM and 5.0 µM, respectively.[2] It is important to use the lowest effective concentration to minimize potential off-target effects.
Troubleshooting Guides
Problem 1: Low solubility of this compound.
-
Cause: this compound has poor solubility in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1][6]
-
When diluting the stock solution in cell culture media, ensure rapid mixing to avoid precipitation.
-
For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be necessary to improve solubility.[1]
-
If precipitation is observed, sonication can be used to aid dissolution.[6]
-
Problem 2: High cytotoxicity observed with this compound alone.
-
Cause: The concentration of this compound being used may be too high for the specific cell line, leading to toxicity independent of its radiosensitizing effects.
-
Solution:
-
Perform a dose-response experiment (e.g., using a CCK-8 or MTT assay) to determine the IC50 of this compound in your cell line.
-
Select a concentration for radiosensitization experiments that is well below the IC50 and shows minimal cytotoxicity (e.g., >90% cell viability). Studies have shown effective radiosensitization at non-toxic concentrations.[6]
-
Problem 3: Inconsistent or no radiosensitization effect observed.
-
Cause 1: Suboptimal timing of this compound administration and irradiation.
-
Solution 1: Ensure that the pre-incubation time is sufficient for drug uptake and target inhibition. A 1-2 hour pre-incubation is a good starting point. The drug should be present during and immediately after irradiation for maximal effect.
-
Cause 2: Cell line-specific resistance.
-
Solution 2: The expression and activity of DNA-PK and the status of other DNA damage repair pathways (like homologous recombination) can influence the efficacy of this compound. Consider assessing the expression levels of DNA-PK in your cell line.
-
Cause 3: Issues with the experimental assay.
-
Solution 3: Carefully review and optimize your chosen assay for assessing radiosensitization (e.g., clonogenic survival assay). Ensure proper cell seeding densities and colony counting criteria.
Data Presentation
Table 1: Effective Concentrations of this compound for Radiosensitization in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose | Observed Effect |
| H1299 | Non-small cell lung cancer | 0.3 µM | X-rays and Carbon ions | Significant G2/M arrest, increased DNA fragmentation and cellular senescence.[6] |
| HepG2 | Liver cancer | 0.1 µM, 1 µM, 5 µM, 10 µM | 60Coγ IR | Dose- and time-dependent growth inhibition, reduced pDNA-PKcs expression.[4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Head and Neck Cancer | Not specified | X-rays and Protons | Enhanced sensitivity to both X-ray and proton beam therapy.[7] |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation.
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a known number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to obtain a countable number of colonies (typically 50-150).
-
Drug Treatment: Allow cells to attach for at least 4 hours. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control. Plot the surviving fraction against the radiation dose on a logarithmic scale to generate a survival curve.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture: Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound or vehicle control for 1-2 hours, followed by irradiation at the desired dose.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Acquire images and count the number of γH2AX foci per nucleus. An increase in the number and persistence of γH2AX foci in the this compound treated group compared to the radiation-only group indicates inhibition of DNA repair.
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Seed cells and treat with this compound and/or radiation as required for your experiment.
-
Harvesting: At the desired time point, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound and radiation treatment.
Mandatory Visualizations
Caption: this compound inhibits DNA-PK, blocking DNA repair and promoting cell death.
Caption: Workflow for assessing this compound-mediated radiosensitization.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. glpbio.com [glpbio.com]
- 6. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
- 7. Inhibition of key DNA double strand break repair protein kinases enhances radiosensitivity of head and neck cancer cells to X-ray and proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting KU-57788 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KU-57788. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing and resolving precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as NU7441, is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] It functions by competing with ATP for the kinase domain of DNA-PK, thereby blocking its activity.[3][5] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][5][6] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to increased cell death, particularly in cancer cells treated with DNA-damaging agents.[5][7] While highly selective for DNA-PK, at higher concentrations, it can also inhibit other related kinases such as mTOR and PI3K.[1][2][4]
Q2: My this compound is precipitating out of my cell culture media. What are the common causes?
Precipitation of this compound in cell culture media can be attributed to several factors, primarily related to its low aqueous solubility. Here are the most common causes:
-
Poor Solubility in Aqueous Solutions: this compound is poorly soluble in water and ethanol.[3] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous-based cell culture medium, the compound can crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Improper Stock Solution Preparation: Using old or moisture-laden DMSO to prepare the stock solution can reduce the solubility of this compound.[1]
-
Incorrect Dilution Technique: Adding the this compound stock directly to a large volume of media without proper mixing can cause localized high concentrations and immediate precipitation.
-
Media Composition and pH: Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.[8] The pH of the media can also influence the stability of the compound.[9]
-
Temperature Fluctuations: Repeated freeze-thaw cycles of the stock solution or temperature shifts in the culture media can promote precipitation.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues.
Problem: Precipitate observed in cell culture media after adding this compound.
Step 1: Review Stock Solution Preparation and Handling
-
Action: Ensure your DMSO is fresh and anhydrous.[1] Use a high-quality grade of DMSO suitable for cell culture.
-
Action: Prepare a fresh stock solution of this compound in DMSO. To enhance dissolution, you can use ultrasonication or gentle warming (up to 60°C).[2][10]
-
Action: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage, -20°C is suitable for up to a month, while -80°C is recommended for up to a year.[1]
Step 2: Optimize the Dilution Protocol
-
Action: Instead of adding the DMSO stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of serum-free media or PBS. Mix thoroughly by gentle vortexing or inversion.
-
Action: Add this intermediate dilution to the final volume of complete media and mix immediately. This two-step dilution process helps to prevent localized high concentrations of the compound.
Step 3: Evaluate the Final Concentration
-
Action: If precipitation persists, consider lowering the final concentration of this compound in your experiment. Consult the literature for typical working concentrations used in similar cell lines and assays.[1][4][10]
-
Action: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line.
Step 4: Consider the Cell Culture Media
-
Action: The presence of serum can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this may contribute to the precipitation. If your experimental design allows, test if increasing the serum concentration (e.g., from 5% to 10% FBS) improves solubility.
-
Action: Ensure the pH of your media is stable and within the optimal range for your cells.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥4.13 mg/mL[3] | Can be increased with ultrasonication and warming.[2][10] |
| Water | Insoluble[3] | |
| Ethanol | Insoluble[3] |
Table 2: IC50 Values for this compound
| Target | IC50 |
| DNA-PK | 14 nM[2][3][6] |
| mTOR | 1.7 µM[1][2][6] |
| PI3K | 5 µM[1][2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. To aid dissolution, vortex the solution and/or sonicate in a water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied.[2] e. Visually inspect the solution to ensure all the powder has dissolved. f. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. g. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials: Prepared this compound stock solution, serum-free cell culture medium (or PBS), complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed for your final experimental concentration. c. In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the stock solution to a small volume of serum-free medium or PBS (e.g., 100-200 µL). Mix immediately by gentle vortexing. d. Add the intermediate dilution to your final volume of pre-warmed complete cell culture medium. e. Immediately and gently swirl the culture flask or plate to ensure even distribution of the compound. f. Visually inspect the medium under a microscope for any signs of precipitation before treating your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified DNA-PK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. jk-sci.com [jk-sci.com]
- 7. Inhibition of key DNA double strand break repair protein kinases enhances radiosensitivity of head and neck cancer cells to X-ray and proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. What are the main factors that can affect DNA stability in solution? | AAT Bioquest [aatbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: KU-57788 Cytotoxicity Assessment in Normal Cells
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the DNA-dependent protein kinase (DNA-PK) inhibitor, KU-57788 (also known as NU7441), in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxicity of this compound in normal cells?
A1: this compound generally exhibits low to moderate cytotoxicity in normal cells at concentrations effective for inhibiting DNA-PK. Studies have shown that a concentration of 0.3 μM this compound is considered non-toxic to both normal and tumor cells.[1] However, at higher concentrations, a dose-dependent decrease in cell viability has been observed. For instance, in normal human fibroblast HFL1 cells, a noticeable decrease in plating efficiency occurs at concentrations above 1 μM.
Q2: Are there specific IC50 values for this compound in normal human cell lines?
A2: While extensive quantitative data across a wide range of normal human cell lines is limited in publicly available literature, some data points are available. It is important to note that IC50 values can vary depending on the cell line and the assay used.
Q3: What are the known off-target effects of this compound in normal cells?
A3: this compound is a potent and selective inhibitor of DNA-PK.[2][3] However, at higher concentrations, it can inhibit other kinases. In cell-free assays, this compound has been shown to inhibit mTOR and PI3K with IC50 values of 1.7 μM and 5 μM, respectively.[2][3] These off-target effects may contribute to its cellular effects at micromolar concentrations.
Q4: How does this compound affect the cell cycle in normal cells?
A4: As an inhibitor of DNA-PK, this compound can influence cell cycle progression, particularly in response to DNA damage. By inhibiting the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, this compound can lead to an accumulation of cells in the G2/M phase of the cell cycle, especially when combined with DNA damaging agents like ionizing radiation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High cytotoxicity observed in normal cells at expected non-toxic concentrations. | Cell line hypersensitivity. | Different normal cell lines can exhibit varying sensitivities. Consider testing a panel of normal cell lines to identify a suitable model for your experiments. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution and ensure accurate dilutions. | |
| Contamination of cell culture. | Check for mycoplasma or other microbial contamination, as this can affect cell health and response to treatment. | |
| Inconsistent results in cytotoxicity assays. | Variation in experimental conditions. | Ensure consistent cell seeding density, drug treatment duration, and assay incubation times across all experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic or inhibitory effects of this compound in various cell lines. Note that most of the specific IC50 data pertains to cancer cell lines, which can provide context for the concentrations used in normal cell studies.
| Cell Line | Cell Type | Assay Type | IC50 Value (μM) | Reference |
| CHO | Normal Chinese Hamster Ovary | Ion Works Assay | 14 | [3] |
| A549 | Human Lung Carcinoma | CCK-8 Assay | 0.8 | [4] |
| MCF-7 | Human Breast Adenocarcinoma | DNA-PK Activity Assay | 0.17 - 0.25 | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | DNA-PK Activity Assay | 0.17 - 0.25 | [5] |
| T47D | Human Breast Ductal Carcinoma | DNA-PK Activity Assay | 0.17 - 0.25 | [5] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival.
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
6-well or 10-cm cell culture dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Automated colony counter or microscope
Procedure:
-
Cell Seeding: Harvest exponentially growing normal cells (e.g., HFL1) and prepare a single-cell suspension. Seed the cells into 6-well or 10-cm dishes at a density determined to yield approximately 50-100 colonies per dish in the untreated control. Allow cells to attach for at least 4 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the attached cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Colony Formation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete culture medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix them with methanol for 10-15 minutes. Stain the colonies with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Complete cell culture medium
-
PBS
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed normal cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of the drug to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits DNA-PK, blocking DNA repair.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: KU-57788 & DMSO Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor KU-57788. The following information addresses common issues related to solvent quality and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cellular assays. What could be the cause?
A1: Inconsistent results with this compound can arise from several factors, but a primary suspect is the quality of the dimethyl sulfoxide (DMSO) used as a solvent. Over time, or with improper storage, DMSO can degrade, which may affect the stability and activity of the dissolved compound.
Key considerations regarding DMSO quality include:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Increased water content in your DMSO stock can alter the solubility and stability of this compound.
-
Oxidation: Exposure to air and light can lead to the oxidation of DMSO, forming impurities that could potentially react with this compound or interfere with the biological assay.
-
Freeze-Thaw Cycles: While some studies suggest that multiple freeze-thaw cycles may not significantly impact compound stability, it is a best practice to aliquot stock solutions to minimize this.[1][2]
Q2: How can old or improperly stored DMSO affect this compound activity?
A2: While direct studies on this compound in aged DMSO are limited, the degradation of DMSO can lead to several issues that may impact the compound's performance:
-
Reduced Compound Stability: Degradation products in DMSO can potentially react with this compound, leading to its degradation and a decrease in the effective concentration.
-
Assay Interference: DMSO and its impurities can directly affect biological assays. For instance, DMSO has been shown to influence the activity of some kinases and can interfere with cellular processes at certain concentrations.[3][4][5]
-
Changes in Solubility: The presence of water or other impurities in DMSO can alter the solubility of this compound, potentially leading to precipitation and inaccurate dosing in your experiments.
Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?
A3: To ensure consistent and reliable results, adhere to the following guidelines for preparing and storing this compound stock solutions:
-
Use High-Purity, Anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage of DMSO: Store DMSO at room temperature in a tightly sealed, dark glass bottle to protect it from light and moisture.
-
Aliquot Stock Solutions: After dissolving this compound in DMSO, create small, single-use aliquots to minimize the number of freeze-thaw cycles and reduce the risk of contamination and water absorption.
-
Storage of Stock Solutions: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[6] One study on a large compound library showed that less than 10% of compounds stored in DMSO at -20°C showed degradation over a six-year period.
-
Working Solutions: Prepare fresh working solutions from your stock aliquots for each experiment. Do not store diluted working solutions for extended periods.
Troubleshooting Guide: Inconsistent this compound Activity
If you are experiencing variability in your experimental results with this compound, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Gradual loss of this compound activity over time. | Degradation of this compound in an old or improperly stored DMSO stock solution. | Prepare a fresh stock solution of this compound in a new, unopened bottle of high-purity, anhydrous DMSO. |
| High variability between experiments. | Inconsistent DMSO quality or repeated freeze-thaw cycles of the stock solution. | Aliquot the fresh stock solution into single-use volumes and use a new aliquot for each experiment. |
| Precipitate observed in the stock solution. | The stock solution has absorbed water, reducing the solubility of this compound. | Discard the stock solution and prepare a new one using fresh, anhydrous DMSO. Ensure the storage container is airtight. |
| Unexpected cellular effects in control wells (DMSO only). | The concentration of DMSO is too high, or the DMSO has degraded, causing cellular stress or toxicity. | Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerable concentration. Always use high-purity DMSO. Studies have shown that DMSO concentrations above 0.1% can have significant effects on cells.[7] |
Experimental Protocols
General Protocol for a Cell-Based this compound Activity Assay
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay. Specific cell lines, seeding densities, and treatment times should be optimized for your experimental system.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method, such as an MTT, MTS, or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent this compound activity.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
KU-57788 Dose-Response Curve Generation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for generating accurate and reproducible dose-response curves for the DNA-PK inhibitor, KU-57788 (also known as NU7441).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5] DNA-PK is a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6][7] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to increased cell death, particularly in cancer cells when combined with DNA-damaging agents.
Q2: What are the known cellular targets of this compound?
A2: The primary target of this compound is DNA-PK.[1][2][3][4] However, at higher concentrations, it can also inhibit other kinases in the PI3K-related kinase (PIKK) family, such as the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K).[1][2][4] It shows minimal inhibition of ATM and ATR at concentrations up to 100 μM.[3][4]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For radiosensitization or chemosensitization studies, non-toxic concentrations as low as 0.3 µM to 1 µM are often used.[1][8] For direct cytotoxicity or growth inhibition assays, a broader dose range, for instance from 0.1 µM to 10 µM, may be explored.[2][9][10] It is always recommended to perform a preliminary dose-finding experiment to determine the optimal concentration range for your specific cell line and assay.[8]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][8] For in vivo studies, it may be formulated in solutions containing PEG400 and saline.[8] Stock solutions should be stored at -20°C.[8] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
Troubleshooting Guide
Q5: I am not observing a clear dose-response effect. What could be the issue?
A5: Several factors could contribute to this:
-
Inappropriate Concentration Range: The concentrations tested may be too high (causing maximum effect at all doses) or too low (causing no discernible effect). A wider range of concentrations, often spanning several orders of magnitude (e.g., logarithmic dilutions), is recommended.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to DNA-PK inhibition or the cytotoxic effects of the co-treatment.
-
Compound Instability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The chosen assay (e.g., MTT, CCK-8) may not be sensitive enough to detect subtle changes in cell viability. Consider alternative assays like clonogenic survival, which is a more stringent measure of cytotoxicity.[1]
-
Incubation Time: The duration of drug exposure may be insufficient. Time-course experiments are advisable to determine the optimal endpoint.[8]
Q6: My results show high variability between replicates. How can I improve reproducibility?
A6: High variability can be minimized by:
-
Consistent Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density can significantly impact results.
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate drug dilutions and additions.
-
Homogeneous Drug Distribution: Mix the drug thoroughly in the culture medium before adding it to the cells.
-
Control for Edge Effects: In plate-based assays, "edge effects" can occur. To mitigate this, avoid using the outermost wells or fill them with a buffer or medium.
-
Perform Replicates: It is recommended to perform experiments in at least triplicate to assess and reduce variability.[11]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| DNA-PK | 14 nM | Cell-free | [1][2][4][5] |
| mTOR | 1.7 µM | Cell-free | [1][2][4] |
| PI3K | 5.0 µM | Cell-free | [1][2][4] |
| ATM | >100 µM | Cell-free | [4][6] |
| ATR | >100 µM | Cell-free | [4][6] |
Table 2: Exemplary Cellular IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| NCI-H1770 | Growth Inhibition | 0.02143 µM | [1] |
| A172 | Growth Inhibition | 0.15316 µM | [1] |
| NCI-H526 | Growth Inhibition | 0.28407 µM | [1] |
| CHO | ERG Inhibition | 14 µM | [2] |
Experimental Protocols
Detailed Methodology for a Cell Viability Dose-Response Assay (e.g., CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Drug Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated drug solutions.
-
Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
-
Incubation:
-
Incubate the cells with this compound for a predetermined time (e.g., 24, 48, or 72 hours).[9] The optimal time should be determined empirically.
-
-
Viability Assessment (CCK-8):
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. NU 7441 | DNA-dependent Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bpsbioscience.com [bpsbioscience.com]
quality control testing for KU-57788 batches
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and experimental use of KU-57788 (also known as NU7441).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of DNA-PK, which plays a crucial role in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[4] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to increased cell death, particularly in cancer cells treated with DNA-damaging agents like radiation or certain chemotherapeutics.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[6][7] For long-term storage, it is recommended to store the compound as a solid at -20°C.[7] Stock solutions in DMSO can also be stored at -20°C.[7] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for DNA-PK, it has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit the mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K) with IC50 values of 1.7 µM and 5.0 µM, respectively, in cell-free assays.[1][3][4][5] Researchers should consider these potential off-target effects when designing experiments with high concentrations of the inhibitor.
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency of this compound in cell-based assays.
-
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. The cellular response to DNA-PK inhibition can be influenced by cell density, passage number, and overall cell health.
-
Solution: Ensure consistent cell seeding densities and use cells within a low passage number range. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Batch-to-Batch Variability. The purity and activity of this compound may vary between different batches.
-
Solution: It is recommended to test a new batch in a standard control experiment (e.g., a DNA-PK inhibition assay or a clonogenic survival assay with a known cell line) to confirm its potency before use in large-scale experiments. Compare the results with previously obtained data.
-
Issue 2: Precipitation of this compound in cell culture medium or in vivo formulations.
-
Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions.
-
Solution for In Vitro Experiments: Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of the stock solution in a serum-free medium before adding to the final culture.
-
Solution for In Vivo Experiments: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to improve solubility.[1] Another suggested formulation is 10% DMSO and 10% cyclodextrin in saline.[7] It is crucial to prepare these formulations fresh and check for clarity before administration.[1] Sonication may aid in dissolution.[6][7]
-
Issue 3: Unexpected cellular phenotypes or toxicity.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, this compound can inhibit PI3K and mTOR, which may lead to confounding effects on cell growth and survival.[1][3][4][5]
-
Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.
-
Solution: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to distinguish between compound-specific effects and solvent-induced toxicity.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (in cell-free assays) | Reference |
| DNA-PK | 14 nM | [1][4][5] |
| mTOR | 1.7 µM | [1][4][5] |
| PI3K | 5.0 µM | [1][4][5] |
| ATM | >100 µM | [4] |
| ATR | >100 µM | [4] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Cell Line | Assay Type | Concentration Range | Reference |
| NCI-H1770 | Growth Inhibition | IC50 = 0.02143 µM | [5] |
| A172 | Growth Inhibition | IC50 = 0.15316 µM | [5] |
| NCI-H526 | Growth Inhibition | IC50 = 0.28407 µM | [5] |
| SW620, LoVo | Radiosensitization | 0.5 µM - 1.0 µM | [5] |
| HepG2 | Growth Inhibition | 0.1 µM - 10 µM | [3][6] |
| H1299 | Radiosensitization | 0.3 µM | [6] |
| 293/TLR | CRISPR/Cas9 HDR Enhancement | ~2.0 µM | [7] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Radiosensitization
This assay measures the ability of a single cell to grow into a colony and is used to assess the long-term effects of cytotoxic agents.
-
Cell Seeding: Plate cells (e.g., SW620, LoVo) in 6-well plates or 6 cm dishes and allow them to attach overnight.
-
Treatment: Add this compound (e.g., at 0.5 µM or 1.0 µM) to the cells 1 hour before irradiation.[5]
-
Irradiation: Expose the cells to the desired dose of ionizing radiation (e.g., X-rays or γ-rays).[5]
-
Incubation: Incubate the cells with this compound for an additional 16 hours post-irradiation.[5]
-
Re-plating for Colony Formation: Harvest the cells by trypsinization, count them, and seed a known number of cells (ranging from 100 to 100,000 per dish) into 10 cm Petri dishes containing drug-free medium.[5]
-
Colony Growth: Incubate the dishes for 10-14 days to allow for colony formation.[5]
-
Staining and Counting: Stain the colonies with crystal violet and count them using an automated colony counter or manually.[5]
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The Survival Reduction Factor (SRF) can be calculated as the surviving fraction of cells without this compound divided by the surviving fraction with this compound for a given radiation dose.[5]
Protocol 2: Cell Viability Assay (CCK-8)
This assay is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 4,000 cells per well and allow them to attach for 24 hours.[3][6]
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) to the culture medium.[3][6] Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, 48, or 72 hours).[3]
-
CCK-8 Addition: Add 10% (v/v) CCK-8 solution to each well and incubate for 2 hours.[3][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound in the NHEJ pathway.
Caption: Experimental workflow for a radiosensitization clonogenic assay.
References
Validation & Comparative
A Comparative Guide to KU-57788 and AZD7648 for Homology-Directed Repair Enhancement
For Researchers, Scientists, and Drug Development Professionals
The precise modification of genomes through CRISPR-Cas9 technology is a cornerstone of modern biological research and therapeutic development. A key challenge in this field is directing the cellular DNA repair machinery towards the high-fidelity Homology-Directed Repair (HDR) pathway, rather than the more frequent but error-prone Non-Homologous End Joining (NHEJ) pathway. Small molecule inhibitors of DNA Damage Response (DDR) proteins have emerged as powerful tools to enhance HDR efficiency. This guide provides a detailed comparison of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors, KU-57788 (also known as NU7441) and AZD7648, for their ability to enhance HDR.
Executive Summary
Both this compound and AZD7648 are potent inhibitors of DNA-PK, a key player in the NHEJ pathway. By inhibiting DNA-PK, these molecules shift the balance of DNA repair towards HDR. AZD7648 generally exhibits higher potency in enhancing HDR, with some studies reporting near-complete HDR efficiency. However, this remarkable efficiency comes at a significant cost: recent evidence has revealed that AZD7648 can induce large-scale genomic alterations, including kilobase-scale deletions and chromosomal instability. This compound, while also a potent HDR enhancer, has shown a more favorable safety profile in this regard, though it exhibits some off-target activity at higher concentrations. The choice between these two inhibitors, therefore, represents a trade-off between maximal HDR enhancement and the preservation of genomic integrity.
Data Presentation: Quantitative Comparison of HDR Enhancement
The following table summarizes the quantitative data on the HDR-enhancing effects of this compound and AZD7648 from various studies.
| Inhibitor | Cell Line | Assay Type | Fold Increase in HDR | Effective Concentration | Notes |
| This compound (NU7441) | 293/TLR | Traffic Light Reporter | ~3-4 fold | 2 µM | Also showed a ~2-fold decrease in NHEJ.[1] |
| HEK293T | Traffic Light Reporter | ~2-fold | 2 µM | [2] | |
| HeLa-eGFPd2 | Fluorescent Reporter | >10-fold | Not Specified | Achieved up to 53% HDR efficiency.[3] | |
| iPSCs | Not Specified | 1.6-fold | Not Specified | [4] | |
| AZD7648 | Multiple human primary cell types | Not Specified | Up to 100% targeting frequency for small changes, 80% for large integrations | Not Specified | Outperforms other DNA-PK inhibitors.[5] |
| K-562 | Short-read sequencing | High (near 100% of edited alleles) | 1 µM | Associated with large-scale genomic alterations.[2] | |
| RPE-1 p53-/- | Short-read sequencing | High | 1 µM | Associated with large-scale genomic alterations. | |
| PSCs | ddPCR | High | 0.25-0.5 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HDR Efficiency Quantification using a Fluorescent Reporter Assay and Flow Cytometry
This protocol is adapted from studies utilizing green fluorescent protein (GFP) based reporter systems to quantify HDR events.
a. Cell Line and Reporter Construct:
-
HEK293T cells stably expressing a "traffic light" reporter system are commonly used.[2]
-
This system contains a mutated GFP sequence that can be repaired via HDR using a co-transfected donor template, leading to GFP expression. NHEJ events, on the other hand, can lead to the expression of a red fluorescent protein (RFP), allowing for simultaneous monitoring of both pathways.
b. Experimental Procedure:
-
Cell Seeding: Seed the reporter cell line in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a plasmid expressing Cas9 and a guide RNA targeting the mutated GFP sequence, and a donor plasmid containing the wild-type GFP sequence.
-
Inhibitor Treatment: Sixteen hours post-transfection, add this compound or AZD7648 to the culture medium at the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 48-72 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend in fluorescence-activated cell sorting (FACS) buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer equipped with appropriate lasers and filters for detecting GFP and RFP.
-
Gate on the live, single-cell population.
-
Quantify the percentage of GFP-positive cells (HDR events) and RFP-positive cells (NHEJ events) in the total population.
-
Western Blotting for DNA Repair Proteins
This protocol is used to assess the levels of key DNA repair proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA repair proteins of interest (e.g., DNA-PKcs, p-DNA-PKcs, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Staining for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of DNA-PK in NHEJ and the general mechanism of HDR, highlighting the points of intervention for this compound and AZD7648.
Caption: DNA repair pathway choice and inhibitor targets.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the HDR enhancement capabilities of this compound and AZD7648.
Caption: Workflow for comparing HDR enhancement inhibitors.
Discussion and Conclusion
The choice between this compound and AZD7648 for HDR enhancement is not straightforward and depends heavily on the specific research or therapeutic context.
AZD7648 offers unparalleled potency in promoting HDR, which could be highly advantageous in applications where maximizing the efficiency of precise gene editing is the primary goal. However, the discovery that AZD7648 can induce significant on-target genomic instability, including large deletions and chromosomal translocations, raises serious safety concerns, particularly for therapeutic applications.[7][8][9] These large-scale alterations are often missed by standard short-read sequencing methods, highlighting the need for more comprehensive genomic analysis when using this inhibitor.[7]
This compound (NU7441) provides a robust, albeit generally less potent, enhancement of HDR.[1] While it can have off-target effects on the PI3K/mTOR pathway at higher concentrations, its safety profile concerning large-scale genomic alterations appears more favorable than that of AZD7648. For many research applications, the several-fold increase in HDR provided by this compound may be sufficient and preferable to the risks associated with AZD7648.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. CRISPR/Cas9 Ribonucleoprotein Delivery Enhanced by Lipo-Xenopeptide Carriers and Homology-Directed Repair Modulators: Insights from Reporter Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic gene editing in human iPS cells via cell cycle and DNA repair modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitor Screen for DNA Repair Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Small-molecule inhibitors of DNA damage-repair pathways: an approach to overcome tumor resistance to alkylating anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Evaluating the DNA-PK Inhibitors KU-57788 and M3814 in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the DNA damage response (DDR) have emerged as a promising strategy to enhance the efficacy of chemo- and radiotherapy. At the forefront of this approach are inhibitors of the DNA-dependent protein kinase (DNA-PK), a key player in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. This guide provides a comparative analysis of two prominent DNA-PK inhibitors, KU-57788 (also known as NU7441) and M3814 (peposertib), based on available preclinical data.
Both this compound and M3814 are potent, ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs), leading to the suppression of DNA repair mechanisms and the sensitization of cancer cells to DNA-damaging agents.[1][2] Preclinical studies have demonstrated their potential in various cancer models, often in combination with ionizing radiation or chemotherapy. This guide will delve into their mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols to aid researchers in the evaluation and application of these compounds.
Signaling Pathway and Experimental Workflows
To visually conceptualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and standard preclinical experimental workflows.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and M3814 from various preclinical studies. It is important to note that direct comparisons are limited, and data has been compiled from separate studies with differing experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3K (fold) | Selectivity vs. mTOR (fold) | Cell Line (for cellular IC50) | Cellular IC50 (µM) | Reference |
| This compound (NU7441) | DNA-PKcs | 14 | >350 | >120 | 786-O | Not specified | [3][4] |
| M3814 (Peposertib) | DNA-PKcs | 0.6 - 46 | Not specified | Not specified | HCT-116, FaDu | Not specified | [3][5] |
| M3814 (Peposertib) | DNA-PKcs | Not specified | Not specified | Not specified | 786-O | 36.04 | [4] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Combination Agent | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound (NU7441) | SW620 (colon) xenograft | Etoposide | 10 mg/kg, i.p. | 2-fold increase in tumor growth delay | [6] |
| M3814 (Peposertib) | HeLa (cervical) xenograft | Ionizing Radiation | Not specified | Significant reduction in tumor burden | [7] |
| M3814 (Peposertib) | FaDu (pharynx) & H460 (lung) xenografts | Fractionated Radiation | Oral administration | Complete tumor regression | [8] |
| M3814 (Peposertib) | Patient-derived AML in NRG mice | CPX-351 | Not specified | Markedly reduced human CD45+CD123+ cells | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of this compound and M3814.
Cell Viability Assay
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or M3814. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 to 168 hours, under standard cell culture conditions.
-
Reagent Addition: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin is added to each well.
-
Measurement: After a further incubation period to allow for color development, the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The viability of treated cells is calculated as a percentage of the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect and quantify specific proteins, such as the phosphorylated (active) form of DNA-PKcs, to confirm target engagement by the inhibitors.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor, often in combination with a DNA-damaging agent to activate the DNA-PK pathway. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-DNA-PKcs). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system, and the intensity of the bands is quantified to determine the relative protein levels.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: A specific number of human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly, and once they reach a predetermined average size, the mice are randomly assigned to different treatment groups.
-
Drug Administration: The inhibitors are administered to the mice, typically via oral gavage or intraperitoneal injection, at specified doses and schedules. Treatment groups often include a vehicle control, the inhibitor alone, a standard-of-care treatment (e.g., radiation or chemotherapy) alone, and the combination of the inhibitor and the standard-of-care treatment.
-
Monitoring: Tumor volumes and mouse body weights are measured regularly throughout the study to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study (determined by tumor size in the control group or a set time point), the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the vehicle control group.
Objective Comparison and Conclusion
Both this compound and M3814 have demonstrated significant preclinical activity as potent DNA-PK inhibitors. They effectively sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
This compound (NU7441) has been extensively used as a tool compound in preclinical research to validate DNA-PK as a therapeutic target.[2] Studies have shown its ability to enhance the cytotoxicity of etoposide and ionizing radiation in various cancer cell lines, including colon and breast cancer.[6] In vivo, it has been shown to increase the tumor growth delay caused by etoposide in a colon cancer xenograft model.[6]
M3814 (Peposertib) is a more recently developed inhibitor that has progressed into clinical trials.[10] Preclinical data for M3814 also shows potent radiosensitization and chemosensitization across a range of cancer models, including cervical, lung, and hematological malignancies.[7][8][9] Notably, in some xenograft models, the combination of M3814 with radiation led to complete tumor regression.[8]
A direct comparison of their in vitro potency reveals that M3814 has a lower IC50 against the DNA-PKcs enzyme in some reported assays, suggesting potentially higher biochemical potency.[3][5] However, cellular and in vivo efficacy are influenced by multiple factors, including cell permeability, pharmacokinetics, and pharmacodynamics. The available data from a direct comparison in a cell-based NHEJ assay showed that both M3814 and NU7441 significantly decreased NHEJ events, with M3814 showing a more pronounced effect at the tested concentrations.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Inhibitors: A Comparative Guide to KU-57788 and KU-55933 in Targeting DNA Repair
In the intricate landscape of cancer therapy, the targeting of DNA damage response (DDR) pathways has emerged as a promising strategy to enhance the efficacy of traditional treatments like radiotherapy and chemotherapy. At the forefront of this approach are small molecule inhibitors that target key kinases in the DDR network. This guide provides a detailed comparison of two such inhibitors: KU-57788 (also known as NU7441) and KU-55933, which target DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM) kinase, respectively. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, efficacy, and experimental application.
At a Glance: Key Differences and Similarities
| Feature | This compound (NU7441) | KU-55933 |
| Primary Target | DNA-dependent Protein Kinase (DNA-PK) | Ataxia-Telangiectasia Mutated (ATM) |
| DNA Repair Pathway | Non-Homologous End Joining (NHEJ) | Homologous Recombination (HR) and cell cycle checkpoint control |
| Potency (IC50) | 14 nM (for DNA-PK)[1][2][3][4] | 12.9 nM (for ATM)[5] |
| Selectivity | Highly selective for DNA-PK, with off-target activity against mTOR (1.7 µM) and PI3K (5 µM) at higher concentrations.[1][2][6] | Highly selective for ATM, with over 100-fold greater potency against ATM compared to DNA-PK, PI3K/PI4K, ATR, and mTOR.[7] |
| Cellular Effects | Sensitizes cells to ionizing radiation and chemotherapy, inhibits NHEJ. | Induces G1 cell cycle arrest, promotes apoptosis, blocks Akt phosphorylation. |
| Radiosensitization | Exhibits a greater degree of radiosensitization in breast cancer cells compared to KU-55933. | Effective radiosensitizer, particularly in combination with DNA-PK inhibitors.[6] |
Delving Deeper: Mechanism of Action and Cellular Consequences
This compound and KU-55933, while both targeting the DDR, exert their effects through distinct and complementary pathways.
This compound (NU7441): A Gatekeeper of Non-Homologous End Joining
This compound is a potent and selective inhibitor of DNA-PK, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3][4] NHEJ is the primary mechanism for repairing DNA double-strand breaks (DSBs) throughout the cell cycle. By inhibiting DNA-PK, this compound effectively blocks this repair pathway, leading to the accumulation of DSBs and subsequent cell death, particularly in cancer cells which often have a higher reliance on NHEJ. This mechanism underlies its potent radiosensitizing and chemosensitizing effects.
KU-55933: A Master Regulator of the DNA Damage Response
KU-55933 targets ATM, a master kinase that orchestrates the cellular response to DSBs. Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. KU-55933's inhibition of ATM disrupts these critical cellular processes. Notably, KU-55933 has been shown to block the phosphorylation of Akt, a key pro-survival kinase, and induce a G1 cell cycle arrest, thereby preventing the proliferation of damaged cells.
Head-to-Head: Experimental Evidence
A direct comparison in cervical carcinoma cells revealed distinct effects on downstream signaling molecules following irradiation. Treatment with this compound (NU7441) enhanced the phosphorylation of both Chk1 and Chk2, key checkpoint kinases. In contrast, KU-55933 completely blocked the phosphorylation of Chk2, a direct downstream target of ATM.
In terms of cell cycle progression after high-dose irradiation (15 Gy), both inhibitors potentiated G2/M arrest in HeLa cells. However, KU-55933 led to a more pronounced accumulation of cells in the G2 phase (90%) compared to this compound (70%).
Furthermore, a study in breast cancer cell lines demonstrated that this compound (NU7441) exhibited a greater degree of radiosensitization than KU-55933. Interestingly, the combination of both inhibitors has been shown to significantly increase cytotoxicity in response to X-rays, suggesting a synergistic effect.[6]
Visualizing the Pathways
To better understand the mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the DNA damage response pathways.
References
- 1. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bromelain Inhibitory Effect on Colony Formation: An In vitro Study on Human AGS, PC3, and MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fb.cuni.cz [fb.cuni.cz]
- 6. DNA repair inhibitors sensitize cells differently to high and low LET radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating DNA-PK Inhibition: A Comparative Guide to KU-57788 and Alternatives via Western Blot
For researchers in oncology and drug development, accurately validating the inhibition of the DNA-dependent protein kinase (DNA-PK) is crucial. This guide provides a comparative analysis of KU-57788 (also known as NU7441) and other prominent DNA-PK inhibitors, with a focus on validation using Western blotting. We present key performance data, detailed experimental protocols, and visual guides to the underlying biological pathways and experimental procedures.
Performance Comparison of DNA-PK Inhibitors
The potency of DNA-PK inhibitors is a critical factor in their selection for research and therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for this compound and two other widely studied DNA-PK inhibitors, M3814 (Nedisertib) and AZD7648.
| Inhibitor | Alias | DNA-PK IC50 (in vitro) | Other Kinase Targets (IC50) |
| This compound | NU7441 | 14 nM[1] | mTOR (1.7 µM), PI3K (5.0 µM)[1] |
| M3814 | Nedisertib, Peposertib | <3 nM[2] | Highly selective for DNA-PK |
| AZD7648 | - | 0.6 nM[3] | Highly selective for DNA-PK |
Validating DNA-PK Inhibition by Western Blot
Western blotting is a definitive method to confirm the cellular activity of DNA-PK inhibitors. The primary readout for inhibition is a decrease in the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs) at the Serine 2056 residue (p-DNA-PKcs S2056).
DNA-PK Signaling Pathway
DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Upon DNA damage, the Ku70/80 heterodimer binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, leading to its autophosphorylation and the phosphorylation of downstream targets to facilitate DNA repair. Inhibitors like this compound block the ATP-binding pocket of DNA-PKcs, preventing this phosphorylation cascade.
References
Evaluating KU-57788 Efficacy: A Comparison in p53 Mutant vs. Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ATM inhibitors, using KU-57788 as a representative, in cancer cells with differing p53 status. Due to the limited availability of public data specifically for this compound, this guide leverages experimental findings from structurally and functionally similar ATM inhibitors, such as KU-55933 and KU-60019. The data presented herein should be interpreted with this consideration.
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. In response to genotoxic stress, the ATM (Ataxia Telangiectasia Mutated) kinase phosphorylates and activates p53, leading to cell cycle arrest, DNA repair, or apoptosis. In cancer, the p53 pathway is frequently disrupted, with mutations in the TP53 gene being the most common alteration. The efficacy of DNA damage response inhibitors, such as the ATM inhibitor this compound, is therefore hypothesized to be significantly influenced by the p53 status of the cancer cells.
Data Presentation
The following tables summarize the differential effects of ATM inhibitors on cell viability, apoptosis, and cell cycle progression in p53 wild-type and mutant cancer cell lines based on available literature for related compounds.
Table 1: Comparative Efficacy of ATM Inhibitors on Cell Viability
| Cell Line | p53 Status | ATM Inhibitor | Treatment | IC50 (nM) / % Viability |
| PC3 | Mutant | BI6727 (PLK1 inhibitor, p53-related effects) | BI6727 alone | 25.21 nM[1] |
| LNCaP | Wild-Type | BI6727 (PLK1 inhibitor, p53-related effects) | BI6727 alone | Lower than PC3[1] |
| EI-R175H | Mutant | Cisplatin | 208 µM | 8-fold higher than vector control[2] |
Table 2: Induction of Apoptosis by ATM Inhibitors
| Cell Line | p53 Status | ATM Inhibitor | Treatment | % Apoptotic Cells |
| PC3 (transfected) | Wild-Type | BI6727 | BI6727 | Increased vs. vector control[1] |
| LNCaP | Wild-Type | BI6727 + p53 knockdown | BI6727 | Significantly reduced[1] |
| EI-R175H | Mutant | Cisplatin | Cisplatin | Significantly reduced vs. vector control[2] |
Table 3: Effect of ATM Inhibitors on Cell Cycle Progression
| Cell Line | p53 Status | ATM Inhibitor | Treatment | Cell Cycle Arrest Phase |
| Pancreatic Cancer Lines | Mutant (R248W, R273H) | X-irradiation | Radiation | G2[3] |
| Pancreatic Cancer Lines | Wild-Type | X-irradiation | Radiation | G2 (no G1 arrest)[3] |
| A549 | Wild-Type | M3541 + IR | M3541 + 5 Gy IR | Abrogated G1 checkpoint[4] |
| IMR90 | Wild-Type | IR or Doxorubicin | Genotoxic stress | G1 arrest (abrogated by p53 knockdown)[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[6]
-
Treat cells with the desired concentrations of this compound or other ATM inhibitors and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of 12 mM MTT stock solution to each well.[6]
-
Incubate the plate at 37°C for 4 hours.[6]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[6]
-
Incubate at 37°C for 4 hours.[6]
-
Mix each sample thoroughly by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Add 5 µL of fluorochrome-conjugated Annexin V and < 1 µL of a 100 µg/mL propidium iodide (PI) working solution to each 100 µL of cell suspension.[7]
-
Incubate the cells at room temperature for 15 minutes in the dark.[7]
-
After incubation, add 400 µL of 1X Annexin-binding buffer and keep the samples on ice.[7]
-
Analyze the stained cells by flow cytometry as soon as possible.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[8]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[9]
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Mandatory Visualization
Signaling Pathway
References
- 1. The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wild-type and mutant p53 mediate cisplatin resistance through interaction and inhibition of active caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 status, cellular recovery and cell cycle arrest as prognosticators of in vitro radiosensitivity in human pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 9. vet.cornell.edu [vet.cornell.edu]
Unveiling the Cross-Reactivity of KU-57788 with the PI3K Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of KU-57788, a potent DNA-dependent protein kinase (DNA-PK) inhibitor, and its cross-reactivity with the Phosphoinositide 3-kinase (PI3K) pathway. We present a detailed analysis of its off-target effects, compare its activity with established PI3K inhibitors, and provide detailed experimental protocols for assessing kinase inhibition.
This compound (also known as NU7441) is a highly potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.[1] Its ability to block DNA repair has made it a valuable tool in cancer research, particularly in sensitizing tumor cells to radiation and chemotherapy. However, like many kinase inhibitors, this compound exhibits a degree of cross-reactivity with other kinases, most notably members of the PI3K family.
Kinase Inhibition Profile of this compound
Biochemical assays have demonstrated that this compound inhibits DNA-PK with a high degree of potency. In addition to its primary target, this compound also displays inhibitory activity against PI3K and the mammalian target of rapamycin (mTOR), another member of the PI3K-related kinase (PIKK) family.
| Target | IC50 |
| DNA-PK | 14 nM[1] |
| PI3K | 5.0 µM[1] |
| mTOR | 1.7 µM[1] |
Caption: Table 1. Inhibitory concentrations (IC50) of this compound against its primary target, DNA-PK, and key off-targets in the PI3K pathway.
Comparison with Established PI3K Inhibitors
To contextualize the cross-reactivity of this compound, it is essential to compare its PI3K inhibitory activity with that of well-established PI3K inhibitors. Wortmannin and LY294002 are two of the first-generation, broad-spectrum PI3K inhibitors widely used in research.
| Inhibitor | PI3K IC50 | Primary Target(s) | Notes |
| This compound | 5.0 µM[1] | DNA-PK | Potent and selective DNA-PK inhibitor with micromolar off-target activity on PI3K. |
| Wortmannin | ~3 nM[2] | Pan-PI3K, mTOR, DNA-PK | A potent, irreversible inhibitor of PI3K with broad activity against other PIKK family members.[2] |
| LY294002 | ~1.4 µM | Pan-PI3K, mTOR, CK2 | A reversible inhibitor of PI3K with off-target effects on other kinases like mTOR and Casein Kinase 2 (CK2).[3] |
Caption: Table 2. Comparison of this compound with the established PI3K inhibitors Wortmannin and LY294002.
Signaling Pathways Overview
To visualize the interplay between this compound's primary target and its off-target pathway, the following diagrams illustrate the DNA-PK and PI3K/Akt signaling cascades.
Caption: DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ).
Caption: The PI3K/Akt Signaling Pathway.
Experimental Protocols
To enable researchers to independently verify and build upon these findings, we provide a detailed methodology for an in vitro kinase inhibition assay.
In Vitro Kinase Assay for PI3K Inhibition
This protocol is designed to measure the inhibitory effect of a compound on the activity of PI3K in a cell-free system.
Materials:
-
Recombinant human PI3K enzyme (isoform-specific, e.g., p110α/p85α)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-32P]ATP or fluorescently labeled ATP analog
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well reaction plates
-
Phosphocellulose or streptavidin-coated plates (depending on the detection method)
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., 100 mM EDTA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound dilution (or DMSO for control)
-
Recombinant PI3K enzyme
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add a mixture of PIP2 substrate and [γ-32P]ATP (or fluorescent ATP analog) to each well to start the kinase reaction.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: If using a fluorescent ATP analog and a biotinylated substrate, transfer the reaction mixture to a streptavidin-coated plate. After incubation and washing steps, measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a highly potent and selective inhibitor of DNA-PK. While it demonstrates significant selectivity for its primary target, it exhibits micromolar inhibitory activity against PI3K and mTOR. This cross-reactivity is substantially weaker than that of dedicated pan-PI3K inhibitors like Wortmannin. For researchers using this compound, it is crucial to be aware of these off-target effects, especially at higher concentrations, and to consider the potential for confounding results related to the PI3K signaling pathway. When studying the PI3K pathway specifically, the use of more potent and selective PI3K inhibitors is recommended. The provided experimental protocol offers a robust framework for independently assessing the kinase selectivity of this compound and other inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of KU-57788: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of KU-57788, a potent and selective DNA-PK inhibitor. By adhering to these procedural, step-by-step instructions, laboratories can manage this research chemical responsibly, fostering a culture of safety and building trust in their operational protocols.
Key Properties of this compound
Understanding the fundamental properties of this compound is the first step toward its safe management. While a comprehensive safety data sheet (SDS) should always be consulted, the following table summarizes key quantitative data for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₁₉NO₃S | [1] |
| Molecular Weight | 413.49 g/mol | [1] |
| IC₅₀ for DNA-PK | 14 nM | [2][3][4][5] |
| IC₅₀ for mTOR | 1.7 µM | [2][5] |
| IC₅₀ for PI3K | 5.0 µM | [2][5] |
| Appearance | Powder | [2][3] |
| Storage Temperature | -20°C (Powder) | [2][3][4] |
| Storage of Stock Solution | -80°C | [2] |
Experimental Protocols for Disposal
The proper disposal of this compound, as with any laboratory chemical, should be approached systematically. The following protocols are based on general best practices for hazardous waste management in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Due to its biological activity as a kinase inhibitor, any waste containing this compound (pure compound, solutions, or contaminated materials) should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[6][7]
-
Segregation : Keep this compound waste separate from other waste streams to prevent unintended reactions.[8] Specifically:
-
Solid Waste : Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.[8]
-
Liquid Waste : Solutions containing this compound should be collected in a designated, leak-proof container. If dissolved in a solvent like DMSO, it should be treated as a solvent waste stream.
-
Contaminated Materials : Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated container for solid chemical waste.[9]
-
Step 2: Container Management and Labeling
-
Container Selection : Use containers that are compatible with the chemical waste. For solid waste, the original container is often suitable.[8] For liquid waste, use a shatter-resistant container with a secure, tight-fitting cap.[9]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Also, indicate the primary hazard (e.g., "Toxic Chemical Waste").
-
Container Handling : Keep waste containers closed at all times, except when adding waste.[6][7] Store waste containers in a designated satellite accumulation area within the laboratory.[6]
Step 3: Disposal of Empty Containers
-
Triple Rinsing : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to make a solution, or a general laboratory solvent like ethanol or acetone).[7][8]
-
Rinsate Collection : The first rinsate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste.
-
Final Disposal : Once triple-rinsed, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[7]
Step 4: Arranging for Waste Pickup
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS office is responsible for the collection and final disposal of hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Documentation : Complete any required waste disposal forms accurately and completely. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound waste streams.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for all. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA-PK | CRISPR/Cas9 | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
